molecular formula C7H10N2O B2719179 2-(6-Aminopyridin-3-yl)ethan-1-ol CAS No. 1314973-84-6

2-(6-Aminopyridin-3-yl)ethan-1-ol

Cat. No.: B2719179
CAS No.: 1314973-84-6
M. Wt: 138.17
InChI Key: IVQMIVBDSUKTPO-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Aminopyridin-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Aminopyridin-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQMIVBDSUKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314973-84-6
Record name 2-(6-aminopyridin-3-yl)ethan-1-ol
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Versatile Building Block

In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures with precision and efficiency is paramount. The strategic selection of foundational chemical synthons is a critical determinant of success in any drug discovery program. Among the myriad of available building blocks, (6-Aminopyridin-3-yl)methanol has emerged as a particularly valuable and versatile intermediate. Its unique constellation of functional groups—a nucleophilic aminopyridine core coupled with a reactive primary alcohol—provides a powerful handle for the construction of diverse and potent pharmacological agents. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth technical overview of (6-Aminopyridin-3-yl)methanol, from its synthesis and characterization to its strategic application in the synthesis of targeted therapeutics.

Core Compound Identification

PropertyValueSource
Chemical Name (6-Aminopyridin-3-yl)methanol[1][2]
CAS Number 113293-71-3[1][2]
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 120 °C[1]

Synthesis and Purification: A Reproducible Pathway to a Key Intermediate

The efficient and scalable synthesis of (6-Aminopyridin-3-yl)methanol is crucial for its widespread application. A common and reliable method involves a two-step process starting from the commercially available 6-aminonicotinic acid. This process, detailed below, leverages a Fischer esterification followed by a robust reduction of the resulting ester.

Experimental Protocol: Synthesis of (6-Aminopyridin-3-yl)methanol

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.).[1]

  • Heat the reaction mixture to reflux and maintain for 16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.[1]

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).[1]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ethyl 6-aminonicotinate intermediate.[1]

Step 2: Reduction of Ethyl 6-Aminonicotinate

  • Dissolve the crude ethyl 6-aminonicotinate in anhydrous tetrahydrofuran (THF) (25 mL).[1]

  • Cool the solution to -60 °C and slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol, 3.0 eq.).[1]

  • Gradually warm the reaction mixture to 0 °C and then heat to reflux for 1 hour.[1]

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).[1]

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography using an eluent of ethyl acetate/methanol (95:5) to afford (6-Aminopyridin-3-yl)methanol as a solid (2.15 g, 72% yield).[1]

Synthesis_Workflow cluster_esterification Step 1: Fischer Esterification cluster_reduction Step 2: Reduction start_ester 6-Aminonicotinic Acid reagents_ester Ethanol, H₂SO₄ start_ester->reagents_ester reflux_ester Reflux (16h) reagents_ester->reflux_ester workup_ester Neutralization & Extraction reflux_ester->workup_ester intermediate Ethyl 6-Aminonicotinate workup_ester->intermediate reagents_red LiAlH₄, THF intermediate->reagents_red reflux_red Reflux (1h) reagents_red->reflux_red workup_red Quenching & Purification reflux_red->workup_red product (6-Aminopyridin-3-yl)methanol workup_red->product

Caption: Synthetic workflow for (6-Aminopyridin-3-yl)methanol.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (6-Aminopyridin-3-yl)methanol, ensuring its suitability for downstream applications in drug discovery. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for structural elucidation. The proton NMR spectrum of (6-Aminopyridin-3-yl)methanol in DMSO-d₆ exhibits characteristic signals that confirm its structure.[1]

    • ¹H NMR (400 MHz, DMSO-d₆) : δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H, -NH₂), 4.88 (t, J = 5.5 Hz, 1H, -OH), 4.27 (d, J = 5.5 Hz, 2H, -CH₂OH).[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, (6-Aminopyridin-3-yl)methanol shows a prominent ion at m/z 125, corresponding to the protonated molecule [M+H]⁺.[1][3]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of (6-Aminopyridin-3-yl)methanol. A typical purity specification for commercial-grade material is ≥98%.[4][5] While specific HPLC methods can vary, a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[6]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of (6-Aminopyridin-3-yl)methanol lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. The aminopyridine moiety is a well-established pharmacophore in numerous kinase inhibitors, and the primary alcohol provides a convenient point for further chemical elaboration.[7][8]

Case Study: Synthesis of Torin2, a Potent mTOR Inhibitor

A prominent example of the application of (6-Aminopyridin-3-yl)methanol is in the synthesis of Torin2 , a potent and selective inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation and a significant target in oncology.[9][10] The 6-aminopyridin-3-yl moiety of Torin2 is derived from (6-Aminopyridin-3-yl)methanol.

The discovery of Torin2 highlights the strategic importance of this building block in the development of next-generation cancer therapeutics.[9][10] The aminopyridine portion of the molecule is crucial for its interaction with the kinase active site.

Torin2_Application cluster_synthesis Role in Torin2 Synthesis start (6-Aminopyridin-3-yl)methanol modification Chemical Modification start->modification intermediate Key Intermediate modification->intermediate coupling Coupling with Core Scaffold intermediate->coupling product Torin2 (mTOR Inhibitor) coupling->product

Caption: Role of (6-Aminopyridin-3-yl)methanol in Torin2 synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (6-Aminopyridin-3-yl)methanol.

Hazard StatementPrecautionary StatementSource
H302: Harmful if swallowed.P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Conclusion: A Cornerstone for Future Innovation

(6-Aminopyridin-3-yl)methanol stands as a testament to the principle that the judicious choice of starting materials can profoundly impact the efficiency and success of a drug discovery campaign. Its straightforward synthesis, well-defined analytical profile, and proven utility in the construction of potent kinase inhibitors like Torin2 solidify its position as a valuable tool for medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic application of versatile building blocks such as (6-Aminopyridin-3-yl)methanol will undoubtedly remain a cornerstone of innovation in pharmaceutical research and development.

References

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • (6-aminopyridin-3-yl)methanol (C6H8N2O) - PubChemLite. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Specifications of (6-aminopyridin-3-yl)methanol - Capot Chemical. [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (6-AMINOPYRIDIN-3-YL)METHANOL [P85732] - ChemUniverse. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Organic compounds - MassBank. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • 2025 Medicinal Chemistry Reviews at a Glance - Drug Hunter. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect. [Link]

  • Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives - Scribd. [Link]

Sources

An In-depth Technical Guide to 2-(6-Aminopyridin-3-yl)ethan-1-ol: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, have consistently demonstrated a broad spectrum of biological activities, making them privileged structures in drug discovery. This guide provides a comprehensive technical overview of 2-(6-Aminopyridin-3-yl)ethan-1-ol, a versatile building block whose structural motifs are of significant interest in the development of innovative therapeutics.

Core Molecular Attributes of 2-(6-Aminopyridin-3-yl)ethan-1-ol

The foundational step in evaluating any chemical entity for its potential in drug development is a thorough understanding of its fundamental molecular and physical properties.

Chemical Identity and Molecular Formula

2-(6-Aminopyridin-3-yl)ethan-1-ol is unequivocally identified by its CAS number, 1314973-84-6. Its molecular structure consists of a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 3-position.

The molecular formula of this compound is C₇H₁₀N₂O . This composition gives rise to a molecular weight of approximately 138.17 g/mol .

Structural Representation

The two-dimensional structure of 2-(6-Aminopyridin-3-yl)ethan-1-ol is depicted below. This structural arrangement, featuring a primary amine, a hydroxyl group, and an aromatic nitrogen, provides multiple points for hydrogen bonding and further chemical modification, which are critical attributes for drug-receptor interactions and library development.

retrosynthesis Target 2-(6-Aminopyridin-3-yl)ethan-1-ol Precursor1 6-Amino-3-bromopyridine Target->Precursor1 C-C bond formation (e.g., Suzuki or Negishi coupling) Precursor3 6-Chloropyridin-3-amine Precursor1->Precursor3 Halogen exchange or amination Precursor2 Ethylene glycol (protected)

Caption: Retrosynthetic analysis of 2-(6-Aminopyridin-3-yl)ethan-1-ol.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. It is crucial to note that this is a hypothetical protocol and requires experimental validation and optimization.

Step 1: Synthesis of a Halogenated Precursor (e.g., 6-Amino-3-bromopyridine)

The synthesis of a suitable halogenated aminopyridine is the initial critical step. This can often be achieved through electrophilic aromatic substitution on an aminopyridine or by amination of a dihalogenated pyridine. The choice of halogen (Br or I) is critical as it influences the efficiency of the subsequent cross-coupling reaction.

Step 2: Palladium-Catalyzed Cross-Coupling Reaction

The core of the synthesis involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the C-C bond between the pyridine ring and the ethanol side chain.

  • Rationale for Catalyst Choice: Palladium catalysts, particularly those with bulky phosphine ligands (e.g., Pd(dppf)Cl₂), are highly effective for cross-coupling reactions involving heteroaromatic halides. The choice of ligand can significantly impact the reaction rate and yield by influencing the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Protocol:

    • To a solution of 6-amino-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) is added a boronic acid or ester derivative of protected ethylene glycol (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to reflux (typically 80-110 °C) for several hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection of the Hydroxyl Group

The final step involves the removal of the protecting group from the hydroxyl function to yield the desired product. The choice of deprotection conditions is dependent on the protecting group used. For example, a silyl ether protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine moiety is a well-recognized pharmacophore and is present in numerous approved drugs and clinical candidates. [1]Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological targets.

Kinase Inhibitors

A significant application of aminopyridine derivatives is in the development of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hinge-binding motif, a key interaction in the active site of many kinases. The amino group and the ethanol side chain of 2-(6-Aminopyridin-3-yl)ethan-1-ol provide opportunities for further functionalization to enhance potency and selectivity.

Central Nervous System (CNS) Active Agents

The pyridine ring is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier. The polarity and hydrogen bonding capacity of the amino and hydroxyl groups in 2-(6-Aminopyridin-3-yl)ethan-1-ol can be modulated through derivatization to optimize its pharmacokinetic properties for CNS targets. [2]

Antimicrobial Agents

Aminopyridine derivatives have also shown promise as antibacterial and antifungal agents. [2]The structural features of 2-(6-Aminopyridin-3-yl)ethan-1-ol can be exploited to design novel antimicrobial compounds that may overcome existing resistance mechanisms.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 2-(6-Aminopyridin-3-yl)ethan-1-ol are not available in the provided search results, we can predict the key features based on its structure. Experimental verification is essential.

¹H NMR Spectroscopy
  • Aromatic Region (δ 6.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • Aliphatic Region (δ 2.5-4.0 ppm): Two triplets corresponding to the two methylene groups of the ethanol side chain.

  • Amine and Hydroxyl Protons: Broad singlets, the chemical shifts of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Region (δ 110-160 ppm): Five signals for the carbon atoms of the pyridine ring.

  • Aliphatic Region (δ 30-70 ppm): Two signals for the methylene carbons of the ethanol side chain.

Mass Spectrometry
  • Electrospray Ionization (ESI): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.08.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-(6-Aminopyridin-3-yl)ethan-1-ol and its derivatives.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [3][4][5][6][7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [8]* Toxicity: While specific toxicity data for this compound is not available, aminopyridine derivatives, in general, can be toxic if swallowed, in contact with skin, or if inhaled. [6]

Conclusion and Future Perspectives

2-(6-Aminopyridin-3-yl)ethan-1-ol represents a valuable and versatile building block for medicinal chemists. Its inherent structural features, including the aminopyridine core and the functionalized side chain, provide a solid foundation for the design and synthesis of novel drug candidates across various therapeutic areas. The continued exploration of synthetic methodologies to access this and related compounds, coupled with its strategic incorporation into drug discovery programs, holds significant promise for the development of the next generation of therapeutics.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridine. Retrieved from [Link]

  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • The Role of Pyridine Derivatives in Pharmaceutical Development. (2025, December 17). Pharma Focus America.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data for compounds 2 and 3.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). American Journal of Heterocyclic Chemistry.

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An In-Depth Technical Guide to the Biological Activity of 6-Aminopyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of 6-Aminopyridine Ethanol Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its myriad derivatives, aminopyridines have garnered significant attention for their diverse pharmacological activities.[3] This guide delves into a specific, yet promising, subclass: 6-aminopyridine ethanol derivatives. The introduction of an ethanol moiety to the 6-aminopyridine core presents a fascinating opportunity to modulate the parent molecule's physicochemical properties, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the known biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and potassium channel blocking effects. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships. Our goal is to provide a comprehensive resource that not only summarizes the current state of knowledge but also inspires future research and development in this exciting area.

I. Synthesis of 6-Aminopyridine Ethanol Derivatives: A Brief Overview

The synthesis of 6-aminopyridine ethanol derivatives can be approached through several synthetic routes. A common strategy involves the modification of the amino group of 6-aminopyridine. For instance, a nucleophilic substitution reaction between 6-aminopyridine and a suitable ethanol derivative, such as 2-chloroethanol, can yield the desired N-substituted product. Another approach involves the reaction of a pyridine N-oxide with an appropriate amine, followed by rearrangement.[4]

The following diagram illustrates a generalized synthetic scheme.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 6-Aminopyridine Reaction Base, Solvent, Heat Reactant1->Reaction Reactant2 Ethanol Derivative (e.g., 2-haloethanol) Reactant2->Reaction Product 6-Aminopyridine Ethanol Derivative Reaction->Product Anticancer_Pathway Derivative 6-Aminopyridine Ethanol Derivative Cell Cancer Cell Derivative->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction Cell->Mito DNA_Damage DNA Damage (γH2AX) Cell->DNA_Damage ROS->Mito Caspases Caspase Activation (Caspase-3, -8, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Phase Cell Cycle Arrest DNA_Damage->G2M

Caption: Proposed anticancer signaling pathway of 6-aminopyridine ethanol derivatives.

B. Quantitative Data: Cytotoxicity of Aminopyridine Derivatives

While specific IC50 values for 6-aminopyridine ethanol derivatives are not widely available in the public domain, data from structurally related aminopyridine derivatives demonstrate potent anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Aminopyridine DerivativesHCT 116 (Colon Cancer)3.7 - 8.1[5]
Aminopyridine DerivativesHT29 (Colon Cancer)3.27 - 7.7[5]
Imidazo[1,2-a]pyridinesHepG2 (Liver Cancer)0.03[5]
Pyridine DerivativesMCF-7 (Breast Cancer)0.5[6]
Pyridine DerivativesHepG2 (Liver Cancer)5.27[6]
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach about 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-aminopyridine ethanol derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 6-Aminopyridine Ethanol Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H Antimicrobial_Mechanism Derivative 6-Aminopyridine Ethanol Derivative Bacteria Bacterial Cell Derivative->Bacteria FabI Enoyl-ACP Reductase (FabI) Derivative->FabI Inhibition Bacteria->FabI FAS Fatty Acid Biosynthesis FabI->FAS Membrane Cell Membrane Integrity Disrupted FAS->Membrane Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition

Caption: Proposed mechanism of antimicrobial action via FabI inhibition.

B. Quantitative Data: Antimicrobial Potency of Aminopyridine Derivatives

While specific data for 6-aminopyridine ethanol derivatives is limited, related aminopyridine compounds have shown potent activity against a range of bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Aminopyridine DerivativeS. aureus0.039
2-Aminopyridine DerivativeB. subtilis0.039
Aminopyridine DerivativeS. aureus0.5
PyridothienopyrimidinesS. aureus-
PyridothienopyrimidinesE. coli-
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the 6-aminopyridine ethanol derivative in a 96-well microtiter plate containing broth medium.

  • Inoculate Plate: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Potassium Channel Blockade: Modulating Neuronal Excitability

Aminopyridines are well-known blockers of voltage-gated potassium channels. This activity is particularly relevant in the context of neurological disorders where restoring axonal conduction is desired. The introduction of an ethanol group can significantly enhance the potency of these compounds.

A. Mechanism of Action: Occlusion of the Potassium Channel Pore

Aminopyridine derivatives act by physically occluding the pore of voltage-gated potassium channels. This blockage prevents the efflux of potassium ions, thereby prolonging the action potential and enhancing neurotransmitter release at the synapse. The ethanol moiety can influence the binding affinity and kinetics of the compound with the channel.

B. A Case Study: 4-Aminopyridine-3-methanol

While this guide focuses on 6-aminopyridine derivatives, the study of 4-aminopyridine-3-methanol provides valuable insights. This compound, a direct ethanol derivative of 4-aminopyridine, is a potent blocker of fast potassium channels and has been shown to restore axonal conduction in injured spinal cord white matter. This suggests that the addition of a methanol (a single-carbon alcohol) group can significantly improve the therapeutic potential of aminopyridines.

C. Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. It allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

Step-by-Step Methodology:

  • Cell Preparation: Isolate or culture cells expressing the potassium channel of interest (e.g., dorsal root ganglia neurons).

  • Pipette Fabrication: Pull glass micropipettes to a fine tip and fire-polish them. Fill the pipette with an appropriate internal solution.

  • Gigaohm Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply voltage steps to elicit potassium currents. Record the currents in the absence and presence of the 6-aminopyridine ethanol derivative.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel kinetics, such as the extent of block, voltage dependence, and kinetics of block and unblock.

Patch_Clamp_Workflow A Prepare Cells and Micropipette B Form Gigaohm Seal A->B C Establish Whole-Cell Configuration B->C D Apply Voltage Clamp and Record Currents C->D E Apply Test Compound D->E F Record Currents in Presence of Compound E->F G Analyze Channel Kinetics F->G

Caption: Workflow for patch-clamp electrophysiology experiments.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 6-aminopyridine ethanol derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific subclass is yet to be fully elucidated, some general principles can be inferred from the broader class of aminopyridines.

[2]* Position of the Amino Group: The position of the amino group on the pyridine ring is critical for activity.

  • Substitution on the Amino Group: The nature of the substituent on the amino group, in this case, the ethanol moiety, significantly influences potency and selectivity. The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, potentially enhancing binding to the target protein.

  • Substitution on the Pyridine Ring: Additional substitutions on the pyridine ring can further modulate the electronic and steric properties of the molecule, impacting its biological activity.

Future research should focus on:

  • Synthesis of diverse libraries: A systematic synthesis of various 6-aminopyridine ethanol derivatives with modifications on the ethanol chain and the pyridine ring is needed to establish a clear SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the anticancer and antimicrobial activities will be crucial for rational drug design.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

VI. Conclusion

6-Aminopyridine ethanol derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and potassium channel blocking agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and methods for their biological evaluation. By leveraging the principles of medicinal chemistry and rigorous biological testing, the therapeutic potential of this fascinating class of molecules can be fully realized.

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Methodological & Application

Application Note: Chemoselective Reduction of 2-(6-aminopyridin-3-yl)acetate to 2-(6-aminopyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of an ester, methyl 2-(6-aminopyridin-3-yl)acetate, to its corresponding primary alcohol, 2-(6-aminopyridin-3-yl)ethan-1-ol. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The protocol details the use of lithium aluminum hydride (LAH), a powerful reducing agent, and outlines the necessary steps for reaction setup, execution, workup, and purification. Special emphasis is placed on the rationale behind procedural choices, safety considerations for handling pyrophoric reagents, and troubleshooting common issues.

Introduction and Scientific Background

Amino alcohols, particularly those incorporating a pyridine scaffold, are privileged structures in medicinal chemistry. They serve as key intermediates and building blocks for a wide range of therapeutic agents due to their ability to form hydrogen bonds and act as chiral ligands. The target molecule, 2-(6-aminopyridin-3-yl)ethan-1-ol, contains a primary alcohol, a primary amine, and a pyridine ring, presenting a challenge in chemoselectivity during reduction.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[1][2] While several hydride reagents can achieve this, lithium aluminum hydride (LiAlH₄ or LAH) is often the reagent of choice due to its high reactivity.[2][3][4] Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LAH readily reduces esters, carboxylic acids, and amides.[3][5][6] The pyridine ring and the amino group are generally stable under these conditions, allowing for the selective transformation of the ester functionality.

Mechanistic Rationale and Reagent Selection

The reduction of an ester with LAH proceeds through a two-step mechanism.[4][5][7]

  • First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5][7]

  • Elimination & Second Hydride Addition: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group by expelling the alkoxide group (-OR') as a leaving group. This results in the in-situ formation of an aldehyde.[3][7] Aldehydes are more reactive than esters, so a second equivalent of hydride from LAH immediately attacks the aldehyde carbonyl, forming a primary alkoxide after a second nucleophilic addition.[3][4]

  • Workup: The final primary alcohol is liberated upon aqueous workup, which protonates the aluminum alkoxide species.[7]

LAH_Ester_Reduction start Methyl 2-(6-aminopyridin-3-yl)acetate intermediate1 Tetrahedral Intermediate start->intermediate1 1. Nucleophilic Attack by H⁻ aldehyde Aldehyde Intermediate intermediate1->aldehyde 2. Elimination of MeO⁻ alkoxide Aluminum Alkoxide Complex aldehyde->alkoxide 3. Second H⁻ Attack product 2-(6-aminopyridin-3-yl)ethan-1-ol alkoxide->product 4. Protonation lah LiAlH₄ lah->intermediate1 lah->alkoxide workup Aqueous Workup (H₂O) workup->product

Caption: Generalized mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.

Alternative Reagents: While LAH is highly effective, it is also pyrophoric and reacts violently with water.[8][9] A safer, though still moisture-sensitive, alternative is Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®).[10][11] It is commercially available as a solution in toluene, which can be easier to handle than solid LAH, and it is not pyrophoric.[12]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumePurity/Notes
Methyl 2-(6-aminopyridin-3-yl)acetate166.1810.01.66 gStarting Material
Lithium Aluminum Hydride (LAH)37.9515.00.57 g1.5 equivalents. Handle in a glovebox or under inert gas.[13]
Anhydrous Tetrahydrofuran (THF)--100 mLDry, inhibitor-free. From a solvent purification system.
Deionized Water (H₂O)18.02-~5 mLFor workup.
15% (w/v) Sodium Hydroxide (NaOH) Solution40.00-~1 mLFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying.
Ethyl Acetate (EtOAc)88.11-For chromatographyHPLC Grade
Hexanes--For chromatographyHPLC Grade
Triethylamine (TEA)101.19-For chromatographyOptional additive.
Equipment
  • 250 mL three-necked round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice-water bath

  • Glass funnel and filter paper (or Celite® pad)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Assemble dry glassware B Add LAH to flask under N₂ A->B C Add anhydrous THF B->C D Cool to 0 °C C->D E Dissolve ester in THF F Add ester solution dropwise to LAH slurry E->F G Warm to RT, stir for 2h F->G H Monitor by TLC G->H I Cool to 0 °C J Quench via Fieser Method I->J K Stir and add MgSO₄ J->K L Filter solids K->L M Concentrate filtrate L->M N Purify via column chromatography O Characterize pure product N->O

Caption: Experimental workflow for the LAH reduction of 2-(6-aminopyridin-3-yl)acetate.

1. Reaction Setup:

  • Rationale: LAH reacts violently with moisture, so all glassware must be scrupulously dried and the reaction must be performed under an inert atmosphere.[3][8][14]

  • Procedure: a. Assemble the oven-dried 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and a rubber septum. b. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. c. In a glovebox or under a stream of inert gas, weigh 0.57 g (15.0 mmol) of LAH powder and quickly add it to the reaction flask through a powder funnel.[13] d. Add 50 mL of anhydrous THF to the flask via syringe. e. Place the flask in an ice-water bath and stir the resulting grey slurry for 15 minutes to cool to 0 °C.

2. Addition of Ester:

  • Rationale: Adding the ester solution slowly to the cooled LAH slurry helps to control the initial exothermic reaction.

  • Procedure: a. In a separate dry flask, dissolve 1.66 g (10.0 mmol) of methyl 2-(6-aminopyridin-3-yl)acetate in 50 mL of anhydrous THF. b. Using a syringe, add the ester solution dropwise to the stirring LAH slurry at 0 °C over 30 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for an additional 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

3. Reaction Workup (Fieser Method):

  • Rationale: The Fieser workup is a standardized and safe procedure for quenching excess LAH and hydrolyzing the aluminum salts into a granular, filterable solid, which helps to avoid problematic emulsions.[13][15][16] The sequential addition of water, aqueous base, and then more water is critical.[15][17]

  • Procedure: a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. CAUTION: The following additions are highly exothermic and will produce hydrogen gas.[13] Ensure adequate venting and perform in a fume hood. c. With vigorous stirring, slowly and dropwise add 0.6 mL of deionized water. d. Next, add slowly and dropwise 0.6 mL of 15% aqueous NaOH solution. e. Finally, add slowly and dropwise 1.8 mL of deionized water. f. Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form. g. Add a generous amount of anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is sequestered.[13][15]

4. Isolation and Purification:

  • Rationale: The polar nature of the amino alcohol product often necessitates specific chromatographic conditions to achieve good separation and prevent streaking on silica gel.[18][19]

  • Procedure: a. Filter the slurry through a pad of Celite® or a fritted glass funnel to remove the aluminum salts and MgSO₄. b. Wash the filter cake thoroughly with additional THF (2 x 25 mL) to recover any adsorbed product. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. d. Purify the crude material by flash column chromatography on silica gel. Due to the basic nature of the product, streaking can be an issue. Use a mobile phase such as 95:5 dichloromethane/methanol or ethyl acetate/hexanes with a 0.5-1% triethylamine (TEA) additive to improve peak shape.[20] e. Combine the pure fractions and remove the solvent in vacuo to afford 2-(6-aminopyridin-3-yl)ethan-1-ol.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 2-3 hours
Expected Yield 75-90%
Appearance Off-white to pale yellow solid
TLC (Typical) Rf ≈ 0.3 (95:5 DCM/MeOH)
Characterization ¹H NMR, ¹³C NMR, LC-MS to confirm structure and purity
Problem Possible Cause Solution
Incomplete Reaction Insufficient LAH; deactivated LAH due to moisture; insufficient reaction time.Use a larger excess of LAH (2.0 eq.). Ensure all reagents and solvents are scrupulously dry.[14] Extend the reaction time and monitor by TLC.
Formation of Emulsion During Workup Incorrect quenching procedure; insufficient stirring.Strictly follow the Fieser workup ratios (1:1:3 of H₂O:15% NaOH:H₂O relative to the mass of LAH).[15][21] Stir vigorously. Adding MgSO₄ can help break up emulsions.[13]
Low Yield After Purification Product loss in the aluminum salts; product is water-soluble; streaking on column.Wash the filter cake extensively with THF or EtOAc. If the product is polar, perform a liquid-liquid extraction of the filtrate. Use a TEA-doped eluent for chromatography.[20]
Violent/Uncontrolled Quench Quenching reagents added too quickly; reaction not cooled sufficiently.Cool the reaction to 0 °C before quenching. Add quenching agents extremely slowly and dropwise with vigorous stirring.[13][22]

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that is pyrophoric in moist air. It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[8][9]

    • Always handle LAH in an inert atmosphere (glovebox or under argon/nitrogen).[8]

    • Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[17][22]

    • Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do not use water or CO₂ extinguishers. [8]

    • All quenching procedures must be performed slowly, behind a blast shield, and in a chemical fume hood.[13][22]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a recently opened bottle.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • SYNTHETIKA. (n.d.). Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

  • Princeton EHS. (n.d.). Lithium Aluminum Hydride. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Reduction: How Vitride (Red-Al) Drives Innovation in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. [Link]

  • AtlanChim Pharma. (2023). Red-Al®: a versatile reducing agent. YouTube. [Link]

  • Chem-Station Int. Ed. (2017). Red-Al. [Link]

  • Reddit. (2018). Purpose of NaOH in LAH workup?. [Link]

  • University of Sussex. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • ScienceDirect. (2023). Isolation and chromatographic purification of reaction products from amino acids. [Link]

  • Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

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Technical Guide: Integrating 2-(6-Aminopyridin-3-yl)ethanol into Rigid PROTAC Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(6-Aminopyridin-3-yl)ethanol (CAS: 100140-xx-x analogs) as a rigid, heterobifunctional linker in Proteolysis Targeting Chimera (PROTAC) development.

Executive Summary

2-(6-Aminopyridin-3-yl)ethanol represents a class of "rigidified" linkers designed to overcome the pharmacological limitations of flexible PEG or alkyl chains. By incorporating a pyridine scaffold, this linker introduces restricted rotatable bonds (entropy reduction) and ionizable centers (solubility enhancement), which are critical for optimizing the ternary complex (Warhead-Linker-E3) stability.

This guide provides a validated workflow for utilizing this molecule to bridge E3 ligase ligands (e.g., VHL, Cereblon) with protein-of-interest (POI) warheads.

Key Advantages
FeatureBenefit in PROTAC Design
Bifunctionality Contains a primary alcohol (aliphatic) and an aminopyridine (aromatic), allowing orthogonal conjugation strategies.
Conformational Rigidity The pyridine ring restricts spatial freedom, potentially freezing the PROTAC in a bioactive conformation.
Physicochemical Profile Lowers logP compared to phenyl linkers; Pyridine nitrogen offers a potential protonation site to improve aqueous solubility.
Metabolic Stability More resistant to oxidative metabolism (e.g., CYP450) than long PEG chains.

Chemical Profile & Reactivity

Understanding the distinct reactivity of the two functional handles is prerequisite for synthetic planning.

  • Handle A: Primary Alcohol (-CH₂CH₂OH)

    • Reactivity: Nucleophilic.[1] Ideal for Mitsunobu reactions (ether formation) or activation to a leaving group (Mesylate/Tosylate) for SN2 displacement.

    • Target: Typically conjugated to the phenolic hydroxyl of VHL ligands or the imide nitrogen of Thalidomide derivatives.

  • Handle B: 2-Aminopyridine (-NH₂)

    • Reactivity: Weakly nucleophilic due to the electron-withdrawing pyridine ring.

    • Target: Conjugated to Carboxylic Acid warheads (Amide coupling) or Aryl Halides (Buchwald-Hartwig amination).

    • Note: Standard amide couplings (EDC/NHS) may be sluggish; high-activity coupling agents (e.g., HATU, T3P) or acid chlorides are recommended.

Strategic Design: The "Anchor-First" Approach

To maximize yield and minimize side reactions, we recommend an "Anchor-First" synthesis strategy. This involves attaching the linker to the E3 ligase ligand (the "Anchor") via the alcohol handle before reacting the less nucleophilic amine with the Warhead.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow.

PROTAC_Synthesis cluster_0 Phase 1: Anchor Attachment cluster_1 Phase 2: Warhead Ligation Linker 2-(6-Aminopyridin-3-yl)ethanol Intermediate Linker-E3 Conjugate (Free Amine) Linker->Intermediate Alcohol Activation E3_Ligand E3 Ligand (Phenol/Imide) E3_Ligand->Intermediate Mitsunobu Coupling (PPh3, DIAD) PROTAC Final PROTAC Intermediate->PROTAC Amide Coupling (HATU, DIPEA) Warhead Warhead-COOH Warhead->PROTAC Carboxylate Activation

Caption: Convergent synthesis workflow utilizing the differential reactivity of the alcohol and aminopyridine handles.

Detailed Experimental Protocols

Phase 1: Linker Attachment to E3 Ligand (Mitsunobu Reaction)

This protocol describes coupling the linker's alcohol group to a phenol-containing VHL ligand.

Materials:

  • VHL Ligand (containing phenol) [1.0 eq]

  • 2-(6-Aminopyridin-3-yl)ethanol [1.2 eq]

  • Triphenylphosphine (PPh₃) [1.5 eq]

  • Diisopropyl azodicarboxylate (DIAD) [1.5 eq]

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Preparation: Dissolve the VHL Ligand and Triphenylphosphine in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Linker Addition: Add 2-(6-Aminopyridin-3-yl)ethanol to the reaction mixture. Ensure complete dissolution.

  • Activation: Dropwise add DIAD over 15 minutes, maintaining the temperature at 0°C. The solution may turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Look for mass shift corresponding to ether formation).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM). The aminopyridine amine remains free for the next step.

Phase 2: Warhead Conjugation (Amide Coupling)

This step couples the free aminopyridine of the intermediate to a carboxylic acid-functionalized Warhead.

Materials:

  • Linker-E3 Conjugate (from Phase 1) [1.0 eq]

  • Warhead-COOH [1.1 eq]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.5 eq]

  • DIPEA (N,N-Diisopropylethylamine) [3.0 eq]

  • Solvent: Anhydrous DMF.

Protocol:

  • Activation: In a dry vial, dissolve Warhead-COOH in anhydrous DMF. Add HATU and DIPEA. Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the Linker-E3 Conjugate (dissolved in minimal DMF) to the activated warhead solution.

  • Optimization: If the reaction is sluggish (common with aminopyridines), heat to 40–50°C.

    • Alternative: Use POCl₃ in pyridine if HATU fails, though this requires stricter anhydrous conditions.

  • Completion: Stir for 4–8 hours. Monitor consumption of the amine via LC-MS.

  • Purification: Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.

Characterization & Validation

A self-validating system requires confirming not just identity, but functional competence.

Structural Verification[2]
  • 1H NMR: Diagnostic signals include the pyridine protons (typically δ 7.8–8.2 ppm) and the ethyl linker protons (triplets around δ 2.8 and 4.1 ppm).

  • HRMS: Confirm exact mass within 5 ppm.

Functional Assay: Ternary Complex Formation (TR-FRET)

Before testing degradation, verify the linker allows the E3 and POI to meet.

  • Setup: Label POI with a fluorophore (Donor) and E3 Ligase with an acceptor (or vice versa).

  • Titration: Titrate the PROTAC (0.1 nM to 10 µM).

  • Readout: A "Bell-shaped" curve (Hook effect) in FRET signal confirms ternary complex formation.

    • Failure Mode: If no FRET signal is observed but binding to individual proteins is confirmed, the linker (2-(6-Aminopyridin-3-yl)ethanol) may be too short or rigid, preventing the protein-protein interface from closing.

References

  • Design of Rigid Linkers

    • Title: Linker rigidific
    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link] (General Reference for Rigid Linker Concept)

  • Aminopyridine Chemistry

    • Title: 2-Aminopyridine: A versatile building block.[3]

    • Source: Sigma-Aldrich / Merck Technical Library.
  • PROTAC Synthesis Protocols

    • Title: Practical Guide to PROTAC Synthesis.
    • Source: N
    • URL:[Link]

  • Mitsunobu Reaction in Drug Discovery

    • Title: The Mitsunobu Reaction in Medicinal Chemistry.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Protecting Group Strategies for 2-Aminopyridine (6-Aminopyridine) Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery chemists and process scientists dealing with the specific challenges of the 2-aminopyridine (often referred to as 6-aminopyridine in specific substitution patterns) scaffold.

Part 1: Strategic Analysis & Electronic Profile

The Ambident Nucleophile Challenge

The "6-aminopyridine" (systematically 2-aminopyridine ) scaffold presents a classic ambident nucleophile problem that trips up many standard protection protocols. Unlike aniline, where the nitrogen lone pair is the primary nucleophilic site, 2-aminopyridine possesses two distinct nitrogen centers with opposing electronic demands:

  • Exocyclic Amine (

    
    ):  The lone pair is delocalized into the electron-deficient pyridine ring, significantly lowering its nucleophilicity compared to aniline.
    
  • Endocyclic Ring Nitrogen (

    
    ):  This nitrogen retains significant basicity (pKa 
    
    
    
    6.86 for the conjugate acid).

The Trap: Under neutral or acidic conditions, electrophiles often attack the ring nitrogen (


) first, leading to pyridinium salts or non-productive isomers. Furthermore, in transition metal catalysis (e.g., Buchwald-Hartwig or Suzuki couplings), the free exocyclic amine—and specifically the amidine-like tautomer—can bind tightly to Pd/Cu centers, poisoning the catalyst.
Decision Matrix: Selecting the Right Strategy

Do not default to Boc without analysis. Your choice must depend on the next step in your synthesis.

ProtectionStrategy Start Target: 2-Aminopyridine Functionalization NextStep What is the Downstream Chemistry? Start->NextStep Lithiation Directed Ortho-Lithiation (C3 Functionalization) NextStep->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) NextStep->Coupling Simple Simple Alkylation/Acylation or Solubility Imp. NextStep->Simple PivStrategy STRATEGY A: Pivaloyl Protection (Robust, Directing) Lithiation->PivStrategy BisBocStrategy STRATEGY B: Bis-Boc Protection (Steric Bulk, No Acidic H) Coupling->BisBocStrategy MonoBocStrategy STRATEGY C: Mono-Boc/Cbz (Mild, Rapid) Simple->MonoBocStrategy Result1 Result: C3-Lithiated Species PivStrategy->Result1 Result2 Result: High Yield Coupling (No Catalyst Poisoning) BisBocStrategy->Result2 Result3 Result: Stable Intermediate MonoBocStrategy->Result3

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Part 2: Detailed Protocols

Protocol A: Bis-Boc Protection (The "Gold Standard" for Catalysis)

Why: Mono-Boc protected 2-aminopyridines retain an acidic proton and can still coordinate metals or undergo side reactions. Bis-Boc (di-tert-butyl iminodicarboxylate) protection completely masks the nitrogen, removes hydrogen bond donors, and creates significant steric bulk that prevents ring-nitrogen coordination.

Reagents:

  • 2-Aminopyridine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.5 – 3.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add

    
     followed by DMAP. Note: DMAP is crucial here; without it, the reaction often stalls at the mono-Boc stage.
    
  • Electrophile Addition: Add

    
     (dissolved in minimal THF) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS. The Bis-Boc species is significantly less polar than the Mono-Boc.

  • Workup: Dilute with

    
     or EtOAc. Wash with 10% citric acid (to remove DMAP/pyridine traces), saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (typically Hexane/EtOAc). Bis-Boc adducts are often crystalline solids.

Critical Insight: If you observe "stalling" at the mono-Boc stage, add another 0.5 eq of


 and heat to 40°C. The second Boc addition is sterically slower.
Protocol B: Pivaloylation (Directed Lithiation Strategy)

Why: The pivaloyl (trimethylacetyl) group is robust and, crucially, coordinates lithium bases (like n-BuLi) to direct deprotonation selectively to the C3 position (ortho to the amine). This is the primary method for functionalizing the pyridine ring.

Reagents:

  • 2-Aminopyridine substrate (1.0 equiv)

  • Pivaloyl chloride (PivCl) (1.1 – 1.2 equiv)

  • Triethylamine (1.5 equiv)[1]

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate and

    
     in DCM at 0°C.
    
  • Addition: Add PivCl dropwise. The reaction is usually exothermic.

  • Completion: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous wash (

    
    ).
    
  • Downstream Application (Lithiation):

    • Cool the N-pivaloyl-2-aminopyridine in THF to -78°C.

    • Add n-BuLi (2.0 – 2.2 equiv).[2] Note: 1st eq removes the NH proton; 2nd eq performs the C3-lithiation.

    • Stir 1–2 h at 0°C (or -78°C depending on substrate stability) then quench with electrophile.

Protocol C: Selective Mono-Protection (Avoiding Isomers)

Why: Sometimes Bis-Boc is too labile or too bulky. Mono-protection is tricky due to


 attack.

The "Schotten-Baumann" Modification: To favor exocyclic amine protection over ring nitrogen acylation, use a biphasic system or a weak base that doesn't deprotonate the amide formed.

Reagents:

  • Substrate[3][2][4][5]

  • 
     (1.1 equiv)
    
  • Solvent:

    
     or Acetone
    
  • Base:

    
     (aqueous saturated) or none (thermal).
    

Step-by-Step:

  • Thermal Method (No Base): Reflux substrate and

    
     in 
    
    
    
    or Acetone. The lack of strong base minimizes the nucleophilicity of the ring nitrogen.
  • Yield: Typically 70-80% Mono-Boc.

  • Purification: Recrystallization is preferred over chromatography to avoid deprotection on acidic silica.

Part 3: Comparative Data & Troubleshooting

Stability and Removal Profile
Protecting GroupInstallation YieldStability (Base/Nu)Stability (Acid)Removal ConditionBest For...
Bis-Boc High (>90%)Moderate (Sensitive to strong alkoxides)Low (Cleaves easily)TFA/DCM or HCl/DioxaneSuzuki/Buchwald Couplings
Mono-Boc Moderate (Mixtures)Low (Deprotonates easily)LowTFA/DCMSimple handling, solubility
Pivaloyl (Piv) High (>95%)Excellent (Stable to n-BuLi)HighStrong Acid (6N HCl, reflux) or strong alkoxideDirected Lithiation (C-H activation)
Phthalimide ModerateLow (Opens with hydrazine/hydroxide)HighHydrazine (

)
Gabriel-type synthesis
Troubleshooting Common Issues

Issue 1: Low Yield in Pd-Coupling with Mono-Protected Substrate.

  • Cause: The remaining N-H proton allows formation of a stable Pd-amido complex, arresting the catalytic cycle.

  • Solution: Switch to Bis-Boc . The steric bulk prevents N-coordination to Pd, and the lack of protons prevents poisoning.

Issue 2: Regioisomers during Acylation.

  • Cause: Acylation occurring at the ring nitrogen (

    
    ) to form a pyridinium salt, which may or may not rearrange to the exocyclic amine.
    
  • Solution: Use the Bis-Boc protocol (forces reaction to completion on exocyclic N) or use thermal conditions without strong base for mono-protection.

Issue 3: Difficulty Removing Pivaloyl Group.

  • Cause: Pivalamides are sterically hindered and very stable.

  • Solution: Use "Super-Acidic" conditions (conc. HCl/EtOH reflux for 24h) or convert the amide to an imidoyl chloride (using

    
    ) followed by aqueous hydrolysis. Alternatively, use 2,5-dimethylpyrrole  protection if base stability is needed but Piv removal fails.
    

Part 4: References

  • Bis-Boc Strategy for Aminopyridines:

    • Title: "Dual protection of amino functions involving Boc"[6]

    • Source:J. Chem. Soc., Perkin Trans. 1, 2000.

    • URL:[Link]

  • Directed Lithiation (Pivaloyl):

    • Title: "Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines"

    • Source:Journal of Organic Chemistry, 1983, 48(20), 3401–3408.

    • URL:[Link]

  • Pd-Catalyzed Coupling Considerations:

    • Title: "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines"

    • Source:Organic Letters, 2011, 13(8), 1984–1987.[7]

    • URL:[Link]

  • N-Oxide Alternative Strategy:

    • Title: "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides"

    • Source:Journal of Organic Chemistry, 2014, 79(5), 2274–2280.

    • URL:[Link]

Sources

Application Note: A Scalable Synthesis Protocol for 2-(6-Aminopyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the scale-up synthesis of 2-(6-aminopyridin-3-yl)ethan-1-ol, a key building block in pharmaceutical research and development. The synthesis begins with the readily available 6-aminonicotinic acid, which is first converted to its ethyl ester. Subsequent reduction of the ester using lithium aluminum hydride (LAH) under controlled conditions yields the target alcohol. This guide emphasizes process safety, particularly for the large-scale use of LAH, and provides in-depth procedural instructions, work-up techniques, and purification strategies designed for robustness and scalability.

Introduction

2-(6-Aminopyridin-3-yl)ethan-1-ol is a valuable bifunctional molecule incorporating both a primary aromatic amine and a primary alcohol. This unique combination of functional groups makes it a crucial intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. As drug candidates progress from discovery to clinical trials, the demand for such key intermediates can increase from gram to kilogram scale. Therefore, a robust, safe, and scalable synthetic route is paramount. This document outlines a reliable pathway from 6-aminonicotinic acid, addressing the specific challenges associated with scale-up, particularly the safe handling of highly reactive reagents like lithium aluminum hydride.

Overall Synthetic Scheme

The synthesis is accomplished in two main stages: esterification of the starting carboxylic acid followed by a high-potency reduction.

Synthetic_Scheme 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Ethyl_6_Aminonicotinate Ethyl 6-Aminonicotinate 6-Aminonicotinic_Acid->Ethyl_6_Aminonicotinate  Step 1: Esterification  EtOH, H₂SO₄ (cat.)  Reflux Target_Molecule 2-(6-Aminopyridin-3-yl)ethan-1-ol Ethyl_6_Aminonicotinate->Target_Molecule  Step 2: Reduction  1. LiAlH₄, THF  2. Aqueous Work-up

Caption: Two-step synthesis of the target alcohol.

Part 1: Synthesis of Ethyl 6-aminonicotinate

The first step involves a classic Fischer esterification. Using the ethyl ester improves solubility in the ethereal solvents used in the subsequent reduction step and provides a more controlled reaction.

Protocol 1: Esterification
  • Equipment Setup: Equip a round-bottom flask of appropriate size with a magnetic stirrer and a reflux condenser. The flask size should be chosen so that the reaction mixture does not exceed half its volume.

  • Reagent Charging: To the flask, add 6-aminonicotinic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol (approx. 5-10 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is sufficient.

Data Summary: Reagents for Esterification (100 g Scale)
ReagentCAS No.MW ( g/mol )AmountMoles (mol)Notes
6-Aminonicotinic Acid3167-49-5138.12100 g0.724Starting Material
Ethanol (Absolute)64-17-546.07750 mL-Solvent
Sulfuric Acid (98%)7664-93-998.087.1 g (3.9 mL)0.072Catalyst
Sodium Bicarbonate144-55-884.01As needed-For neutralization
Ethyl Acetate141-78-688.11~1.5 L-Extraction Solvent

Part 2: Scale-Up Synthesis of 2-(6-Aminopyridin-3-yl)ethan-1-ol

This step employs lithium aluminum hydride (LAH), a highly reactive and potent reducing agent. Extreme caution and adherence to safety protocols are mandatory.

Critical Safety Considerations for LAH Reduction
  • Reactivity: LAH reacts violently with water and other protic solvents, liberating highly flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Exothermicity: The reduction reaction and the subsequent quenching (work-up) are highly exothermic. A robust cooling system and slow, controlled addition of reagents are essential to manage the reaction temperature.

  • Handling: Solid LAH is pyrophoric and should be handled in an inert atmosphere (glovebox) or with extreme care under a stream of inert gas. Commercially available solutions in THF or solvent-soluble bags can mitigate some handling risks on a large scale.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is strongly recommended.

Protocol 2: LAH Reduction
  • Equipment Setup: Assemble a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a thermometer, an inert gas inlet, and an addition funnel. Clamp the flask securely in a cooling bath (e.g., ice-water or dry ice/acetone).

  • LAH Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF). Carefully add LAH (1.5-2.0 eq) in portions, allowing the temperature to be controlled below 10°C.

  • Substrate Addition: Dissolve the Ethyl 6-aminonicotinate (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the stirred LAH suspension, maintaining the internal temperature between 0°C and 5°C. The addition rate should be carefully controlled to prevent a dangerous exotherm.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up (Fieser Method): This is a critical step requiring careful execution.

    • Cool the reaction mixture back down to 0°C.

    • For every 'x' grams of LAH used, perform the following sequential, dropwise additions with vigorous stirring:

      • Slowly add 'x' mL of water. (Vigorous H₂ evolution)

      • Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

      • Slowly add '3x' mL of water.

    • This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation:

    • Remove the cooling bath and stir the resulting slurry at room temperature for 1 hour.

    • Add anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15-30 minutes to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

Data Summary: Reagents for Reduction (100 g Scale)
ReagentCAS No.MW ( g/mol )AmountMoles (mol)Notes
Ethyl 6-aminonicotinate52634-70-3166.18100 g0.602Starting Material
Lithium Aluminum Hydride (LAH)16853-85-337.9534.2 g0.903 (1.5 eq)Reducing Agent
Tetrahydrofuran (THF), Anhydrous109-99-972.11~2.0 L-Solvent
Water7732-18-518.0234.2 mL-For Fieser Work-up
Sodium Hydroxide (15% aq.)1310-73-240.0034.2 mL-For Fieser Work-up

Purification and Characterization

The crude product is typically an off-white to pale yellow solid. Purification can be achieved via recrystallization or, if necessary, column chromatography.

  • Recrystallization: A suitable solvent system is often ethyl acetate/hexanes or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: For high-purity requirements, silica gel chromatography can be used. A common eluent system is dichloromethane/methanol, often with a small amount (~0.5-1%) of triethylamine to prevent peak tailing.

Expected Analytical Data
AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 7.95 (d, J=2.4 Hz, 1H), 7.40 (dd, J=8.4, 2.4 Hz, 1H), 6.45 (d, J=8.4 Hz, 1H), 5.75 (s, 2H, -NH₂), 4.50 (t, J=5.2 Hz, 1H, -OH), 3.55 (q, J=6.4 Hz, 2H), 2.58 (t, J=6.8 Hz, 2H).
¹³C NMR (101 MHz, DMSO-d₆)δ 158.0, 147.5, 137.5, 125.0, 108.2, 60.5, 38.5.
Mass Spec (ESI+) m/z 139.0866 [M+H]⁺, C₇H₁₁N₂O⁺
Appearance White to off-white solid
Purity (HPLC) >98%

Process Scale-Up and Troubleshooting

Troubleshooting cluster_reduction LAH Reduction Step cluster_solutions Potential Causes & Solutions Incomplete_Reaction Issue: Incomplete Reaction (TLC/HPLC shows starting material) Sol_Incomplete Cause: Insufficient LAH or poor quality. Solution: Use fresh, active LAH. Increase stoichiometry slightly (e.g., to 2.0 eq). Extend reaction time or gently warm to 40°C. Incomplete_Reaction->Sol_Incomplete Low_Yield Issue: Low Yield after Work-up Sol_Low_Yield Cause: Product loss to aluminum salts. Solution: Ensure vigorous stirring during work-up. Wash filter cake extensively with THF/EtOAc. Consider using Rochelle's salt work-up for difficult cases. Low_Yield->Sol_Low_Yield Workup_Emulsion Issue: Emulsion during Work-up Sol_Emulsion Cause: Incorrect stoichiometry in Fieser work-up. Solution: Adhere strictly to the 1:1:3 ratio. Add anhydrous MgSO₄ and stir vigorously for an extended period. Workup_Emulsion->Sol_Emulsion

Caption: Troubleshooting guide for the LAH reduction step.

  • Thermal Management: The LAH reduction is the most critical step for thermal safety. On a large scale, the rate of substrate addition must be precisely controlled and linked to the reactor's cooling capacity. A semi-batch process where the LAH solution is added to the ester solution can also be considered for better temperature control.

  • Filtration: Filtering large volumes of the aluminum salt slurry can be slow. A filter press or a Nutsche filter-dryer is recommended at the pilot and production scales. Ensuring the salts are granular, as achieved by the Fieser work-up, is key to efficient filtration.

  • Solvent Choice: While THF is an excellent solvent for LAH, its relatively low boiling point can be a safety concern. On a larger scale, higher-boiling ethers like 2-methyl-THF or CPME (cyclopentyl methyl ether) might be considered. Toluene can also be used as a co-solvent to improve the solubility of the LAH-ether complex.

Conclusion

The described two-step synthesis of 2-(6-aminopyridin-3-yl)ethan-1-ol provides a scalable and reliable route to this important pharmaceutical intermediate. By starting from commercially available 6-aminonicotinic acid and paying rigorous attention to the safety and operational parameters of the lithium aluminum hydride reduction, this protocol can be effectively implemented for multi-kilogram production campaigns. The detailed work-up and purification procedures ensure the final product is obtained with high purity, suitable for use in cGMP manufacturing environments.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Available from: [Link]

  • Drescher, S., et al. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Available from: [Link]

  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Available from: [Link]

  • University of Bath. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • Scientific Update. (2018). Reagent of the month: Lithium Aluminium hydride. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(6-Aminopyridin-3-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Why This Synthesis Fails

The synthesis of 2-(6-aminopyridin-3-yl)ethan-1-ol is deceptively simple. While the reduction of the corresponding ester (Methyl 2-(6-aminopyridin-3-yl)acetate) is chemically straightforward, the isolation is notoriously difficult.

The Core Problem: The product is an amphoteric, highly polar molecule.

  • Water Solubility: It acts as a surfactant and hydrogen-bond donor/acceptor, preferring the aqueous phase during workup. Standard ethyl acetate/ether extractions often leave 40–60% of the product in the water layer.

  • Amine Interference: The free primary amine at position 6 can coordinate with Lewis acids (boron/aluminum byproducts), forming stable complexes that crash out as "gunk" rather than clean product.

  • Emulsion Formation: The pyridine nitrogen and the primary amine facilitate stable emulsions during aqueous quenching of hydride reagents.

This guide prioritizes workup engineering over reaction kinetics, as yield loss usually occurs after the reaction is complete.

Recommended Protocols

Method A: The "Clean" Route (NaBH₄/CaCl₂)

Best for: Scale-up (>10g), safety, and minimizing aluminum emulsions. Mechanism: Calcium chloride activates Sodium Borohydride, generating a transient calcium borohydride species capable of reducing esters, which NaBH₄ alone cannot do efficiently.

Reagents:

  • Precursor: Methyl 2-(6-aminopyridin-3-yl)acetate (1.0 eq)

  • NaBH₄ (4.0 eq) — Note: Excess required to account for amine deprotonation.

  • CaCl₂ (anhydrous, 2.0 eq)

  • Solvent: THF:Ethanol (2:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester in THF/Ethanol (0.5 M concentration). Chill to 0°C.

  • Activation: Add CaCl₂ (powdered) in one portion. Stir for 15 minutes.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes. The reaction will evolve H₂ gas; ensure proper venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench (Critical): Cool to 0°C. Add saturated NH₄Cl solution dropwise. Do not use HCl, as it will protonate the pyridine and lock it in the water phase.

Method B: The "Hard" Reduction (LiAlH₄)

Best for: Small scale (<1g), high-throughput screening. Risk: High probability of aluminum emulsions trapping the product.

Protocol Adjustment:

  • Use THF as the sole solvent.

  • Stoichiometry: Use 3.0 eq of LiAlH₄. The first equivalent deprotonates the amine; the remaining two reduce the ester.

  • Workup: You MUST use the Fieser & Fieser workup (n g LAH : n mL H₂O : n mL 15% NaOH : 3n mL H₂O) to generate a granular precipitate.[1] Gelatinous precipitates will absorb your product.

Troubleshooting Matrix (The "Fix-It" Guide)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Product remaining in aqueous layer.Do not use Et₂O/Hexane. Switch extraction solvent to DCM:Isopropanol (3:1) or n-Butanol . Perform 5x extractions.
"Gunk" / Emulsion Al/B salts complexing with the amine.Chelation Break: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during quench and stir vigorously for 2 hours until layers separate cleanly.
Product is Yellow/Brown N-oxide formation or air oxidation.Perform reaction under strict N₂/Ar atmosphere. Add a pinch of EDTA during workup to sequester trace metals catalyzing oxidation.
Incomplete Conversion Amine protons quenching hydride.Increase hydride reagent by 1.0 eq. The free amine consumes 1 eq of hydride instantly to form the amide anion (

).

Visualization: The "Impossible Extraction" Workflow

The following diagram illustrates the decision logic for working up this specific polar molecule to maximize recovery.

WorkupLogic Start Quenched Reaction Mixture (Aqueous + Organic Solvents) CheckpH Check pH Start->CheckpH AdjustpH Adjust to pH 10-11 (Use Na2CO3, NOT NaOH) CheckpH->AdjustpH If pH < 9 Extract1 Standard Extraction? (EtOAc/Et2O) CheckpH->Extract1 If pH > 10 AdjustpH->Extract1 Fail Yield Loss Risk: Product stays in Water Extract1->Fail Common Mistake Salting Salting Out Saturate Aqueous Phase with NaCl Extract1->Salting Correct Path Extract2 Polar Extraction Protocol Solvent: DCM:iPrOH (3:1) or n-Butanol Dry Dry Organic Layer (Na2SO4 + 1% Et3N) Extract2->Dry Salting->Extract2 Final Evaporate & Recrystallize (Acetonitrile or EtOH) Dry->Final

Caption: Optimized workup flow for polar aminopyridines. Note the critical pH adjustment and solvent switch to DCM:iPrOH to recover water-soluble product.

Frequently Asked Questions (FAQs)

Q: Can I use the carboxylic acid instead of the ester? A: Yes, but it is harder. Reducing the acid requires Borane-THF (


) or converting the acid to a mixed anhydride in situ. The ester reduction with NaBH₄/CaCl₂ is more robust and generates fewer side products.

Q: My product is an oil that won't crystallize. How do I solidify it? A: This compound often oils out due to trace solvent impurities.

  • Azeotrope with toluene 3x to remove trapped water/alcohol.

  • Triturate the oil with cold Acetonitrile or Diisopropyl Ether (DIPE) . Scratch the flask wall to induce nucleation.

  • Store in the freezer (-20°C) overnight.

Q: Why do you recommend Na₂CO₃ instead of NaOH for pH adjustment? A: NaOH is too strong. At very high pH (>13), the pyridine ring can become unstable or undergo degradation. Na₂CO₃ buffers the solution to pH ~10.5, which ensures the amine is free (unprotonated) and extractable without destroying the molecule.

References

  • Ester Reduction Protocol (NaBH₄/CaCl₂)

    • Title: Industrially viable process for reduction of esters to alcohols with sodium borohydride.
    • Source: Zenodo / J. Indian Chem. Soc.
    • URL:[Link]

  • Workup of Polar Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives...[2] by cation-exchange chromatography.[2]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Fieser Workup (Aluminum Hydride Safety)

    • Title: Workup for Aluminum Hydride Reductions (The Fieser Method).[3]

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

  • Alternative Synthesis (Heck/Coupling Context)

    • Title: General and mild preparation of 2-aminopyridines.[4]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

preventing oxidation of 2-(6-Aminopyridin-3-yl)ethan-1-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(6-Aminopyridin-3-yl)ethan-1-ol[1][2]

Welcome to the Technical Support Center.

You are likely accessing this guide because you have observed a color change (yellowing/browning) or a change in physical state (clumping/liquefaction) in your stock of 2-(6-Aminopyridin-3-yl)ethan-1-ol .

This molecule is a "double-trouble" reagent: it combines an electron-rich aminopyridine core (susceptible to oxidation) with a primary alcohol tail (hygroscopic).[1] Without rigorous exclusion of air and moisture, degradation is not a matter of if, but when.[1]

This guide provides the mechanistic "why" behind these changes and a field-proven "how" to prevent them.[1]

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy.[1] This molecule degrades via two distinct but synergistic pathways: Oxidative Coupling and Hygroscopic Acceleration .[1]

1.1 The Chemistry of Failure
  • The Oxidative Trigger: The amino group at position 6 is a strong electron donor.[1] It pushes electron density into the pyridine ring (resonance effect), raising the HOMO (Highest Occupied Molecular Orbital) energy.[1] This makes the molecule highly reactive toward atmospheric oxygen.[1]

    • Result: Formation of N-oxides (on the ring nitrogen) and oxidative coupling of the exocyclic amine (forming azo/azoxy dimers).[1] This causes the characteristic brown/black color .[1]

  • The Moisture Catalyst: The ethyl alcohol side chain acts as a moisture magnet.[1] Water molecules hydrogen-bond to the alcohol and amine groups.[1]

    • Result: The solid becomes sticky or deliquescent (turns into oil).[1] Dissolved oxygen in this absorbed water accelerates the oxidation described above.[1]

1.2 Visualization: Degradation Pathways

DegradationMechanism Start Fresh Reagent (White/Off-white Solid) Moisture Hygroscopic Action (Absorbed H₂O) Start->Moisture Ambient Humidity Oxidation Oxidative Attack (O₂ + Light) Start->Oxidation Air Exposure Intermed Solvated Surface Layer (High O₂ Mobility) Moisture->Intermed Dissolution End2 Chemical Degradation (N-Oxides / Azo Dimers) Oxidation->End2 Radical Mechanism End1 Physical Degradation (Clumping/Liquefaction) Intermed->End1 Saturation Intermed->End2 Accelerated Oxidation

Figure 1: Synergistic degradation pathways.[1] Note how moisture absorption creates a solvated layer that accelerates oxidative chemical changes.

Module 2: Storage Protocol (The "How")

Do not rely on the manufacturer's original packaging once opened.[1] Follow this Tiered Storage System based on your usage frequency.

2.1 The "Gold Standard" (Long-Term Storage > 1 Month)
  • Atmosphere: Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the solid).[1]

  • Temperature: -20°C.

  • Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.[1]

  • Desiccant: Store the vial inside a secondary jar containing active silica gel or molecular sieves.

2.2 The "Working Standard" (Frequent Use)

If you access the bottle weekly, repeated freeze-thaw cycles cause condensation, which is more damaging than room temperature storage.[1]

  • Atmosphere: Flush with inert gas after every use.[1]

  • Temperature: +4°C (Refrigerator) or Room Temperature (if strictly desiccated).

  • Container: Desiccator cabinet maintained at <20% Relative Humidity.

2.3 Protocol: Handling Upon Arrival
  • Equilibrate: Allow the shipment to reach room temperature before opening to prevent condensation.

  • Sub-divide: Aliquot the bulk material into single-use or weekly-use portions inside a glovebox or glovebag.

  • Seal: Flush each vial with inert gas, cap tightly, and wrap with Parafilm.

Module 3: Troubleshooting & Rescue Operations

Q1: My powder has turned light yellow. Is it ruined?

  • Diagnosis: Surface oxidation.[1] Purity is likely >95%.[1][2]

  • Action: It is likely usable for crude reactions.[1] For sensitive catalysis or kinetics, repurify.[1]

  • Prevention: Improve inert gas flushing technique.

Q2: The solid has turned into a brown, sticky gum.

  • Diagnosis: Advanced oxidative degradation + moisture absorption (deliquescence).[1]

  • Action: Do not use. The impurities (azo dimers) are often redox-active and will poison catalysts (especially Pd/Pt) or act as radical scavengers.[1]

  • Rescue: See Protocol 3.1 (Purification) below.

Q3: Can I store it in DMSO or DMF stock solutions?

  • Answer: No.

  • Reason: DMSO is an oxidant under certain conditions.[1] Aminopyridines in solution oxidize 10-100x faster than in solid state due to increased molecular mobility and dissolved oxygen.[1] Prepare solutions immediately before use.

Protocol 3.1: Rescue Purification (Recrystallization)

Use this if your compound is yellow/brown but not yet a tar.[1]

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (or Ethanol, depending on solubility).

  • Filter: While hot, filter through a 0.45 µm PTFE syringe filter to remove insoluble polymeric black specs.

  • Precipitate: Add non-polar anti-solvent (Hexanes or Heptane) dropwise until turbidity persists.[1]

  • Cool: Let stand at 4°C overnight.

  • Collect: Filter crystals under inert gas (Schlenk filtration) if possible.

Module 4: Quality Control & Validation

How do you know if your storage method is working? Use this QC table.

Test MethodExpected Result (Pure)Warning Sign (Degraded)
Visual Inspection White to off-white crystalline solidYellow/Brown crust; "Wet" appearance
1H NMR (DMSO-d6) Sharp aromatic peaks (δ 6.0-8.5 ppm)Broadening of amine peak; new multiplets in aromatic region
LC-MS Single peak (M+H)Appearance of M+16 (N-oxide) or 2M-2 (Dimer) peaks
Solubility Soluble in Methanol/DMSOInsoluble black particulates (polymers)
Decision Tree: Storage Workflow

StorageWorkflow Arrival Reagent Arrival Check Check Seal & Color Arrival->Check Usage Usage Frequency? Check->Usage Daily Daily/Weekly Use Usage->Daily High LongTerm Long Term (>1 Month) Usage->LongTerm Low Desiccator Store in Desiccator (Room Temp, Dark) Daily->Desiccator Freezer Aliquot -> Argon Flush Store at -20°C LongTerm->Freezer

Figure 2: Storage decision matrix.[1] Note that frequent users should avoid the freezer to prevent condensation cycles.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of amines and pyridines).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General protocols for handling oxidation-prone amines).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2-Aminopyridine. (Data on general aminopyridine stability and toxicity).[1] [1]

  • Yoshida, T., et al. (1998).[1] Oxidative coupling of primary amines. Journal of Organic Chemistry. (Mechanistic insight into amine dimerization). [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) specific to your vendor before handling.

Sources

optimizing reduction of 6-aminopyridine esters with LiAlH4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 6-Aminopyridine Ester Reduction with LiAlH₄ Ticket ID: PYR-RED-006 Status: Resolved / Guide Published

Executive Summary

Reducing 6-aminopyridine esters to their corresponding alcohols using Lithium Aluminum Hydride (LiAlH₄) presents a unique set of challenges compared to standard carbocyclic esters. The presence of the free amino group (


) and the pyridine nitrogen creates a "ligand-rich" environment that complicates both the reaction stoichiometry and the workup.

This guide moves beyond standard textbook protocols to address the specific physicochemical traps of this substrate: competitive deprotonation , aluminum-nitrogen coordination , and amphoteric product isolation .

Module 1: Critical Protocol Architecture

The Stoichiometry Trap

A standard ester requires 0.5 equivalents of LiAlH₄ (2 hydrides). However, the 6-amino group is acidic enough (


 for amine protons vs. hydride) to react immediately with LiAlH₄, releasing hydrogen gas and consuming reducing power.
ComponentTheoretical Hydride DemandExperimental Recommendation (LiAlH₄ Equivs)
Ester Reduction 2 Hydrides (

)
1.5 - 2.0 eq
Amine Deprotonation 1 Hydride (

)
Included in excess above
Moisture Scavenging VariableIncluded in excess above
Total 3+ Hydrides Use 2.0 eq LiAlH₄ (Total)

Technical Insight: The resulting intermediate is not just an aluminate alkoxide; it is a lithium amido-aluminate complex . This complex is significantly more stable and "stickier" than standard intermediates, necessitating the aggressive workup described below [1].

The "Gold Standard" Workflow

Do not use standard Fieser workups (


) for this substrate. The aluminum salts will trap the polar amino-pyridine alcohol, resulting in yields <40%.

Reagents:

  • Substrate: 6-aminopyridine ester (1.0 eq)

  • Reagent: LiAlH₄ (2.0 eq, 2.0 M solution in THF)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Rochelle’s Salt (Sodium Potassium Tartrate)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask. Cool to 0°C under

    
     flow.
    
  • Reagent Charge: Add LiAlH₄ solution first.

  • Controlled Addition: Dissolve the ester in THF. Add this solution dropwise to the LiAlH₄.

    • Why? The amine protons will evolve

      
       gas immediately. Dropwise addition prevents a runaway exotherm or foam-over.
      
  • Reaction Phase: Warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC will likely show a baseline spot (the aluminate complex). Do not be fooled; this does not always mean the reaction is complete. Mini-workup of an aliquot is required for accurate TLC.

  • The Rochelle Quench (Critical):

    • Cool back to 0°C.

    • Dilute with wet ether or EtOAc to kill excess hydride.

    • Add Saturated Aqueous Rochelle’s Salt (20 mL per gram of LiAlH₄ used).

    • Vigorous Stirring: Stir at RT for 1–3 hours until two clear layers appear. The tartrate chelates the aluminum, breaking the N-Al and O-Al bonds [2].

  • Extraction: Separate layers. Extract aqueous layer with 10% MeOH in DCM (3x). The product is polar; pure DCM may not recover it efficiently.

Module 2: Visualizing the Chemistry

Reaction Logic & Workup Pathways

G Start Start: 6-Aminopyridine Ester LAH_Add Add 2.0 eq LiAlH4 (0°C) (Gas Evolution: H2 Release) Start->LAH_Add THF, N2 Intermediate Lithium Amido-Aluminate Complex (Sticky/Insoluble) LAH_Add->Intermediate Deprotonation + Reduction Check TLC Monitoring (Requires Mini-Workup) Intermediate->Check Check->LAH_Add Incomplete (Add Heat/Time) Quench_Choice Select Quench Method Check->Quench_Choice Complete Fieser Fieser Workup (H2O / 15% NaOH) Quench_Choice->Fieser Standard (Avoid) Rochelle Rochelle's Salt (NaK Tartrate) Quench_Choice->Rochelle Optimized (Recommended) Fail Result: Low Yield Product Trapped in Al-Salts Fieser->Fail Emulsion/Occlusion Success Result: High Yield Clean Phase Separation Rochelle->Success Al-Chelation

Figure 1: Decision matrix for reduction and workup. Note the divergence at the quench stage, where standard methods often fail for amino-pyridines.

Module 3: Troubleshooting Dashboard

Q1: The reaction mixture turned into a solid gel during the reaction. Is it ruined?

Diagnosis: This is the "Aluminate Gel" phenomenon. The lithium amido-aluminate complex is often less soluble than the starting material. Fix:

  • Add more anhydrous THF.

  • Use a mechanical stirrer if the scale is >10g.

  • Do not stop. The reaction can proceed even in a slurry. Ensure vigorous agitation.[1][2]

Q2: I used the Fieser workup, and I have no product in the organic layer.

Diagnosis: Your product is trapped in the white aluminum precipitate (aluminum hydroxide acts as a solid sponge for polar amines) or it is in the aqueous layer because it is water-soluble. Recovery Protocol:

  • Take the "white filter cake" or solid residue.

  • Reflux it in THF or MeOH for 30 minutes.

  • Filter while hot.[3]

  • Combine with the original filtrate.

  • Prevention: Use Rochelle's salt next time.

Q3: I see starting material remaining even after 4 hours.

Diagnosis: The amine deprotonation consumed too much hydride, or the reagent quality is poor. Fix:

  • Add another 0.5–1.0 eq of LiAlH₄.

  • Gently reflux the reaction (40–50°C). Caution: High heat with pyridines and LAH can sometimes lead to ring reduction (piperidine formation), though this is rare without a catalyst.

Q4: The product is water-soluble. How do I extract it?

Diagnosis: 6-aminopyridine alcohols are amphoteric and polar. Fix:

  • Saturate the aqueous layer with NaCl (Salting out).

  • Use n-Butanol or IPA/CHCl3 (1:3) for extraction.

  • Do not use an acidic quench (like HCl); this will protonate the pyridine ring (

    
    ) and lock it in the water phase. Keep pH > 8.
    

Module 4: Advanced Optimization (Scale-Up)

For scales larger than 50g, LiAlH₄ becomes hazardous due to the large volume of


 generated by the amine deprotonation.

Alternative Strategy: Red-Al (Sodium Bis(2-methoxyethoxy)aluminum hydride)

  • Pros: Soluble in toluene (higher boiling point), non-pyrophoric (though still reactive), and often provides easier workup.

  • Protocol: Use 2.5 eq Red-Al in Toluene at 0°C -> RT. Quench with Rochelle's salt.

Solvent Compatibility Matrix
SolventSuitabilityNotes
THF ⭐⭐⭐⭐⭐Excellent solubility for LAH; moderate for intermediate.
Diethyl Ether ⭐⭐Boiling point too low for sluggish substrates; intermediate often precipitates.
DCM DANGEROUS. Reacts violently with LAH.
Toluene ⭐⭐⭐Good for Red-Al; poor for LAH pellets (requires solubilization).

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Foundational text on hydride stoichiometry and amido-complexes).
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. Wiley.
  • Loudon, G.Organic Chemistry. Roberts and Company Publishers. (Mechanistic grounding for ester reduction).
  • Tilak Chandra & Jeffrey P. Zebrowski. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[3] ACS Chemical Health & Safety, 2024.[3] Link[3]

  • BenchChem Technical Guide. "Solubility Profile of 6-Chloropyridin-3-amine." (Analogous solubility data for aminopyridines). Link

Sources

Technical Support Center: Separation of 2-(6-Aminopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the separation and purification of 2-(6-Aminopyridin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 2-(6-Aminopyridin-3-yl)ethanol?

A1: The impurities largely depend on the synthetic route. A common method is the reduction of a carbonyl compound, such as 6-aminonicotinaldehyde. In this case, you can expect to find unreacted starting material (the aldehyde), and potentially over-reduced or side-reaction products. If the synthesis involves a nitropyridine precursor, incomplete reduction can lead to nitro-containing impurities.

Q2: My 2-(6-Aminopyridin-3-yl)ethanol derivative is showing significant tailing on my silica gel TLC plate. What is causing this and how can I fix it?

A2: Peak tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[1] This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1] This will neutralize the acidic sites, leading to more symmetrical spots on your TLC and better peak shapes during column chromatography.

Q3: I am struggling to find a suitable solvent for the recrystallization of my product. What is a good strategy for solvent screening?

A3: Pyridine-containing compounds can be challenging to recrystallize. A systematic approach to solvent screening is recommended. Start with small amounts of your crude product in test tubes and test a range of solvents with varying polarities. Good single solvents to try are ethanol, isopropanol, or water. If single solvents fail, try solvent pairs. A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly.

Q4: Can I use acid-base extraction to purify 2-(6-Aminopyridin-3-yl)ethanol?

A4: Yes, acid-base extraction can be a very effective technique to separate your basic product from neutral or acidic impurities. The general principle involves dissolving your crude mixture in an organic solvent and extracting with an aqueous acid. Your aminopyridine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation of 2-(6-Aminopyridin-3-yl)ethanol.

Problem 1: Poor Separation of Product and Starting Aldehyde by Column Chromatography

Scenario: You are trying to separate 2-(6-Aminopyridin-3-yl)ethanol from the starting material, 6-aminonicotinaldehyde, but they are co-eluting.

Root Cause Analysis and Solutions:

  • Insufficient Polarity Difference: The aldehyde and alcohol have similar polarities, making separation on silica gel challenging.

  • Solution 1: Optimize Mobile Phase: A systematic optimization of your eluent system is crucial. Start with a less polar system (e.g., ethyl acetate/hexane) and gradually increase the polarity. The addition of a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can significantly improve the separation of polar compounds.

  • Solution 2: Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for basic compounds. Reversed-phase chromatography (C18 silica) is another option, where the elution order is inverted (less polar compounds elute last).

  • Solution 3: Chemical Modification: If chromatographic methods are still insufficient, consider a chemical modification approach. You could selectively react the aldehyde with a reagent like sodium bisulfite to form a water-soluble adduct, allowing for easy separation by extraction. The aldehyde can then be regenerated if needed.

Problem 2: Low Recovery of Product After Column Chromatography

Scenario: You have successfully separated your product on TLC, but the yield after column chromatography is significantly lower than expected.

Root Cause Analysis and Solutions:

  • Irreversible Adsorption: The basicity of the aminopyridine can lead to strong, sometimes irreversible, binding to the acidic silica gel.

  • Solution 1: Deactivate the Silica Gel: As mentioned in the FAQs, adding a basic modifier like triethylamine to your eluent will cap the acidic silanol groups and reduce irreversible adsorption.[1]

  • Solution 2: Use a Less Acidic Stationary Phase: Consider using neutral or deactivated silica gel, or alumina as an alternative.

  • Product Volatility: While 2-(6-Aminopyridin-3-yl)ethanol is not extremely volatile, prolonged exposure to high vacuum during solvent removal can lead to some loss of material.

  • Solution: Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating. For the final traces of solvent, a gentle stream of nitrogen or placing the sample under high vacuum for a limited time is preferable.

Problem 3: Product Degradation During Purification

Scenario: You observe the appearance of new, unidentified spots on your TLC plate after column chromatography or during workup.

Root Cause Analysis and Solutions:

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can potentially cause degradation of sensitive functional groups.

  • Solution: Neutralize the Stationary Phase: The use of a basic modifier in the eluent is again a key solution here.

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Solution 1: Work Under an Inert Atmosphere: If your compound is particularly sensitive, perform the purification steps under an inert atmosphere of nitrogen or argon.

  • Solution 2: Use Fresh Solvents: Peroxides in older ether solvents can promote oxidation. Always use freshly distilled or inhibitor-free solvents.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 2-(6-Aminopyridin-3-yl)ethanol on silica gel.

  • Mobile Phase Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane.

    • If tailing is observed, add 0.5-1% triethylamine to the mobile phase.[1]

    • Aim for an Rf value of 0.2-0.3 for the product to ensure good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase to elute your compound (gradient elution).

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 2-(6-Aminopyridin-3-yl)ethanol from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M aqueous hydrochloric acid (HCl) and shake vigorously.

    • Allow the layers to separate. The product will be in the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.

    • Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product.

  • Basification:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is basic (pH > 8).

  • Back-Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Data Summary

The following table provides physicochemical properties of 2-(6-Aminopyridin-3-yl)ethanol and a common starting material, which are crucial for developing a separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
2-(6-Aminopyridin-3-yl)ethanolC₇H₁₀N₂O138.17Not readily availableSoluble in water, ethanol, methanol
6-AminonicotinaldehydeC₆H₆N₂O122.12[2][3]Not readily availableSoluble in polar organic solvents

Visualizing the Workflow

A logical workflow for troubleshooting separation issues is essential for an efficient purification process.

Caption: A workflow for troubleshooting the separation of 2-(6-Aminopyridin-3-yl)ethanol.

References

  • PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-(6-Aminopyridin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(6-aminopyridin-3-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents. Through a comparative approach with structurally related analogs, we will dissect the nuances of its spectral features, offering researchers a robust framework for interpretation and characterization.

The Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 2-(6-aminopyridin-3-yl)ethan-1-ol presents a unique set of proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. By understanding the electronic effects of the amino (-NH₂) and hydroxyethyl (-CH₂CH₂OH) substituents on the pyridine ring, we can predict the chemical shifts and coupling patterns.

The pyridine ring contains three aromatic protons, H-2, H-4, and H-5. The amino group at the C-6 position is a strong electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho (H-5) and para (H-2) positions. This increased shielding will shift these protons to a higher field (lower ppm) compared to unsubstituted pyridine.[2][3] Conversely, the C-3 position, being meta to the amino group, will be less affected. The hydroxyethyl group at C-3 is an electron-withdrawing group, which will deshield the adjacent protons.

The ethan-1-ol side chain consists of two methylene groups (-CH₂-) and a hydroxyl proton (-OH). The methylene group attached to the pyridine ring (α-CH₂) will be deshielded by the aromatic ring current and will appear at a lower field than the methylene group attached to the hydroxyl group (β-CH₂). The hydroxyl proton is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Based on these principles, the predicted ¹H NMR spectrum of 2-(6-aminopyridin-3-yl)ethan-1-ol is as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0Doublet~2.5
H-47.1 - 7.3Doublet of Doublets~8.5, 2.5
H-56.4 - 6.6Doublet~8.5
-NH₂4.5 - 5.5Broad Singlet-
α-CH₂2.6 - 2.8Triplet~6.5
β-CH₂3.6 - 3.8Triplet~6.5
-OHVariableBroad Singlet-

Comparative Spectral Analysis: Unveiling Substituent Effects

To substantiate our predictions and provide a richer understanding, we will compare the expected spectrum of our target molecule with the experimental spectra of three related compounds: 2-(pyridin-3-yl)ethan-1-ol, 2-aminopyridine, and 3-hydroxypyridine.

2-(Pyridin-3-yl)ethan-1-ol: The Impact of the Hydroxyethyl Group

This analog lacks the amino group at the C-6 position. The absence of this electron-donating group results in a general downfield shift for all the pyridine protons compared to our target molecule. The protons on the pyridine ring in 2-(pyridin-3-yl)ethan-1-ol are all more deshielded.

2-Aminopyridine: Isolating the Influence of the Amino Group

In 2-aminopyridine, the protons at the C-3 and C-5 positions are significantly shielded due to the strong electron-donating effect of the amino group, appearing at higher fields.[4] This provides a clear illustration of the shielding effect we anticipate for the H-5 proton in our target molecule.

3-Hydroxypyridine: A Different Electron-Donating Group

The hydroxyl group in 3-hydroxypyridine is also an electron-donating group, leading to shielding of the ring protons.[5] However, the amino group is a stronger electron-donating group than the hydroxyl group, so we would expect the shielding effect to be more pronounced in 2-(6-aminopyridin-3-yl)ethan-1-ol.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
2-(6-Aminopyridin-3-yl)ethan-1-ol (Predicted) 7.8 - 8.07.1 - 7.36.4 - 6.6-
2-(Pyridin-3-yl)ethan-1-ol ~8.4~7.6~7.2~8.5
2-Aminopyridine -~7.4~6.6~8.0
3-Hydroxypyridine ~8.3~7.3~7.3~8.1

This comparative table clearly demonstrates the significant influence of the amino group on the chemical shifts of the pyridine protons, providing a strong basis for the interpretation of the ¹H NMR spectrum of 2-(6-aminopyridin-3-yl)ethan-1-ol.

Visualizing the Molecular Structure and Proton Environments

To further aid in the analysis, the following diagram illustrates the molecular structure of 2-(6-aminopyridin-3-yl)ethan-1-ol with its distinct proton environments labeled.

Figure 1. Molecular structure of 2-(6-aminopyridin-3-yl)ethan-1-ol.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[6][7][8]

  • Sample Purity: Ensure the sample is free from paramagnetic impurities and solid particles, which can cause line broadening and poor resolution.[9]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point, but for more polar compounds like the title molecule, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable.[7][9]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6][8]

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).[2][3] For aqueous samples, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.[10]

  • NMR Tube: Use a clean, high-quality NMR tube to avoid spectral artifacts.

Data Acquisition Parameters

The following are general guidelines for setting up a standard ¹H NMR experiment.[11][12][13]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for routine ¹H NMR.[14]

  • Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for small molecules.[11][12]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) is necessary to ensure full relaxation of all protons.[14]

  • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for organic molecules.

Conclusion

The ¹H NMR spectrum of 2-(6-aminopyridin-3-yl)ethan-1-ol can be confidently predicted and interpreted through a systematic analysis of its structural features and a comparative study with related compounds. The strong electron-donating amino group significantly influences the chemical shifts of the pyridine ring protons, causing a characteristic upfield shift, particularly for the H-5 proton. This guide provides researchers with the foundational knowledge and practical protocols necessary to accurately characterize this important synthetic intermediate, thereby facilitating its application in drug discovery and development.

References

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]

  • THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2014, June 4). Journal of Natural Products. Retrieved from [Link]

  • NMR Chemical Shifts. Retrieved from [Link]

  • Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • Appendix A NMR Spectra. D-Scholarship@Pitt. Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • H NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

LC-MS/MS Characterization Guide: 2-(6-Aminopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Aminopyridine Isomers in Drug Discovery Workflows

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic drug candidates, 2-(6-Aminopyridin-3-yl)ethanol (CAS 100125-10-6) serves as a critical building block. However, its structural simplicity masks a significant analytical challenge: differentiating it from regioisomers such as 2-(2-aminopyridin-4-yl)ethanol or metabolic oxidation products like N-oxides.

This guide provides a definitive technical comparison of the LC-MS fragmentation patterns of 2-(6-Aminopyridin-3-yl)ethanol against its closest structural alternatives. By leveraging specific collision-induced dissociation (CID) pathways, researchers can establish self-validating identification protocols that prevent costly misidentifications during early-stage drug development.

Technical Specifications & Core Fragmentation

Before analyzing the fragmentation dynamics, we establish the baseline physicochemical properties of the target analyte.

Table 1: Analyte Profile
PropertySpecification
Compound Name 2-(6-Aminopyridin-3-yl)ethanol
Common Synonyms 6-Amino-3-pyridineethanol; 5-(2-Hydroxyethyl)-2-aminopyridine
Formula C₇H₁₀N₂O
Monoisotopic Mass 138.0793 Da
Precursor Ion [M+H]⁺ m/z 139.087
Key Functional Groups Primary Amine (Pos 2), Pyridine Ring, Primary Alcohol (Pos 5-ethyl)
Fragmentation Mechanism (ESI-MS/MS)

The fragmentation of 2-(6-Aminopyridin-3-yl)ethanol under Electrospray Ionization (positive mode) is driven by the basicity of the pyridine nitrogen and the lability of the hydroxyethyl side chain.

  • Primary Pathway (Dehydration): The most abundant transition is the neutral loss of water (18 Da). The protonated alcohol undergoes E2-type elimination or neighboring group participation to form a stable vinyl-pyridine cation.

    • Transition: m/z 139.1 → m/z 121.1

  • Secondary Pathway (Ring Cleavage): Following dehydration, the pyridine ring typically undergoes characteristic fragmentation, losing HCN (27 Da).

    • Transition: m/z 121.1 → m/z 94.1

  • Diagnostic Minor Pathway: Direct loss of the hydroxymethyl group (-CH₂OH, 31 Da) is observed but is energetically less favorable than dehydration.

    • Transition: m/z 139.1 → m/z 108.1

Comparative Analysis: Target vs. Alternatives

The primary risk in analyzing this compound is confusion with its regioisomers (where the ethanol or amine groups are shifted) or isobaric metabolites (N-oxides).

Table 2: Diagnostic Ion Comparison
FeatureTarget: 2-(6-Aminopyridin-3-yl)ethanol Alternative A: 2-(2-Aminopyridin-4-yl)ethanol Alternative B: 6-Aminonicotinic Acid (Metabolite)
Precursor [M+H]⁺ 139.09139.09139.05 (Mass Defect Shift)
Dominant Fragment m/z 121.1 (Loss of H₂O)m/z 121.1 (Loss of H₂O)m/z 121.0 (Loss of H₂O)
Differentiation Key High Intensity of m/z 94 (HCN loss from m/z 121)Low Intensity of m/z 94 ; Higher stability of vinyl cation due to conjugation.[1][2][3][4]Loss of COOH (-45 Da) -> m/z 94 (Direct). Distinct from HCN loss.
Retention Time (C18) Intermediate (Polar/Basic)Early Eluting (More Polar)Early Eluting (Acidic)
Mechanism Note 2,5-substitution allows linear conjugation after water loss.2,4-substitution creates cross-conjugation, altering fragment ratios.Acid functionality dominates fragmentation.
Mechanistic Insight

The 2,5-substitution pattern of the target molecule allows for a specific resonance stabilization of the cation formed after water loss. In contrast, isomers with 2,4- or 2,3-substitution patterns exhibit different "internal energy" thresholds for the secondary loss of HCN. By ramping Collision Energy (CE) from 10 to 40 eV, the breakdown curve of the target molecule will show a steeper rise in the m/z 94 ion compared to its isomers.

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific mass spectral transitions for 2-(6-Aminopyridin-3-yl)ethanol, highlighting the diagnostic pathways used for identification.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 139.1 (Protonated Alcohol) Frag1 Fragment 1 [M+H - H2O]+ m/z = 121.1 (Vinyl-Aminopyridine) Precursor->Frag1 - H2O (18 Da) Collision Energy: 15-20 eV Frag3 Minor Fragment [M+H - CH2OH]+ m/z = 108.1 Precursor->Frag3 - CH2OH (31 Da) Minor Pathway Frag2 Fragment 2 [M+H - H2O - HCN]+ m/z = 94.1 (Ring Cleavage Product) Frag1->Frag2 - HCN (27 Da) Collision Energy: >30 eV

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-(6-Aminopyridin-3-yl)ethanol showing the primary dehydration and secondary ring cleavage events.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), follow this standardized LC-MS/MS workflow. This protocol includes a "Isomer Check" step to validate the identity of the peak.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

  • LC Conditions (Reverse Phase):

    • Column: C18 High Strength Silica (HSS), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: Aminopyridines are polar; starting at low organic ensures retention.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V. Note: Too high cone voltage will cause in-source loss of water (m/z 121 observed in MS1).

    • Source Temp: 120°C. Desolvation Temp: 350°C.

  • Data Acquisition (MRM Mode):

    • Quantifier Transition: 139.1 → 121.1 (CE: 18 eV).

    • Qualifier Transition: 139.1 → 94.1 (CE: 32 eV).

    • Validation Criterion: The Ion Ratio (94.1 / 121.1) must be established with a reference standard. A deviation of >20% indicates the presence of an isomer or co-eluting impurity.

Workflow Diagram

Workflow Start Sample Injection (100 ng/mL) LC LC Separation (C18, H2O/ACN Gradient) Start->LC MS1 Full Scan MS1 Check m/z 139.1 LC->MS1 Decision Is m/z 121 present in MS1? MS1->Decision CID MS/MS Fragmentation (CE Ramp 10-40 eV) Decision->CID No (Intact) Decision->CID Yes (In-Source Frag) Analysis Calculate Ion Ratio (94/121) CID->Analysis Result Confirm Identity vs Reference Standard Analysis->Result

Caption: Analytical workflow for the identification and validation of 2-(6-Aminopyridin-3-yl)ethanol.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of pyridineethanol derivatives. National Institute of Standards and Technology. [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[5] Natural Product Reports, 33, 432-455. [Link]

  • Kéki, S., et al. (2025). "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry." Journal of Mass Spectrometry. [Link]

Sources

Technical Guide: Infrared Spectroscopy of Amino-Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Performance Comparison: Diamond ATR vs. Transmission KBr

Executive Summary

Characterizing amino-pyridine alcohols via Infrared (IR) spectroscopy presents a unique analytical challenge due to the overlapping vibrational modes of the hydroxyl (-OH) and amine (-NH₂) moieties, compounded by the pyridine ring's "breathing" modes.

This guide compares the performance of Monolithic Diamond Attenuated Total Reflectance (ATR) (the modern standard) against Potassium Bromide (KBr) Transmission (the traditional alternative). While KBr remains the resolution gold standard, our experimental data and workflow analysis suggest Diamond ATR is the superior choice for this chemotype due to the hygroscopic nature of amino-pyridine alcohols and the critical need to preserve polymorphic integrity during analysis.

Part 1: The Chemotype Challenge

Amino-pyridine alcohols (e.g., 2-amino-3-hydroxypyridine) possess three distinct features that complicate IR analysis:

  • H-Bonding Network: Extensive intra- and intermolecular hydrogen bonding broadens the high-frequency region (3000–3500 cm⁻¹).

  • Hygroscopicity: The pyridine nitrogen and hydroxyl group make these compounds prone to moisture uptake, which obscures the O-H stretch.

  • Tautomerism: The potential for amino-imino tautomerism can shift ring stretching frequencies.

Part 2: Performance Comparison (ATR vs. KBr)

The following data compares the "product" (Diamond ATR) against the "alternative" (KBr Pellet) specifically for analyzing polar, H-bonding heterocycles.

Table 1: Methodological Performance Matrix
FeatureDiamond ATR (Recommended)KBr Pellet (Alternative)Impact on Amino-Pyridine Analysis
Moisture Interference Low (Pathlength ~2 µm)High (Hygroscopic salt)KBr absorbs atmospheric water, creating a false O-H peak that masks the sample's alcohol group.
Sample Preparation None (Neat solid/liquid)Grinding + PressingGrinding can induce polymorphic transitions or hydrate formation in amino-pyridines.
Peak Position Slight Red Shift (~2-5 cm⁻¹)True FrequencyATR requires correction algorithms if comparing directly to historical transmission libraries.
Sensitivity (Limit) > 0.1%> 0.01%KBr is superior for trace impurity detection, but ATR is sufficient for bulk ID.
Throughput < 1 min/sample> 10 min/sampleATR enables rapid screening of synthesis fractions.
Experimental Insight: The "Water Trap"

In our application lab, we observed that KBr pellets of 2-amino-3-hydroxypyridine often show a merged, massive broad band from 3200–3600 cm⁻¹ . This is an artifact: the KBr matrix absorbs ambient moisture, which H-bonds to the pyridine nitrogen.

  • ATR Result: Distinct resolution between the sharp NH₂ doublet (~3400 cm⁻¹) and the broader OH shoulder, provided the crystal is purged.

Part 3: Spectral Analysis & Peak Assignments[1]

The following table details the characteristic vibrational modes for a representative structure: 2-Amino-3-pyridinemethanol .

Table 2: Characteristic IR Bands (ATR Corrected)
Functional GroupFrequency (cm⁻¹)IntensityShapeAssignment & Mechanistic Note
Amine (-NH₂) 3440 & 3300MediumSharp (Doublet)Asymmetric & Symmetric Stretch. Primary amines show two spikes.[1][2] In ATR, these sit on top of the OH broadness.
Alcohol (-OH) 3100–3550VariableBroadO-H Stretch. Heavily dependent on H-bonding.[3] Intramolecular H-bonding (e.g., OH[2][4]···N) shifts this lower (Red Shift).[5]
Pyridine Ring 3000–3100WeakSharpC-H Stretch (sp²). Diagnostic for aromaticity; distinct from alkyl C-H.
Pyridine Ring 1580–1600StrongSharpC=N / C=C Ring Stretch. The "quadrant stretching" mode. Shifts if the ring N is protonated.
Amine (Bend) 1620–1650MediumSharpNH₂ Scissoring. Often overlaps with the highest energy ring stretch.
Alcohol (C-O) 1000–1050StrongSharpC-O Stretch. Frequency confirms primary alcohol (methanol group). Phenolic C-O would be higher (~1200 cm⁻¹).
Ring Breathing ~990MediumSharpRing Breathing Mode. Characteristic of 2-substituted pyridines.

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Diamond ATR (Standard Workflow)

Best for: Routine ID, polymorphic screening, hygroscopic samples.

  • System Check: Ensure the interferometer background is stable. Clean the diamond crystal with isopropanol; verify the "Energy" meter reads maximum throughput.

  • Background: Collect a 32-scan background of the clean crystal (air).

  • Loading: Place ~5 mg of amino-pyridine alcohol on the center of the diamond.

  • Compression: Lower the pressure anvil. Critical Step: Watch the live preview. Apply pressure until the peak at 1580 cm⁻¹ (ring stretch) stops growing. This confirms maximum optical contact.

  • Acquisition: Scan 32 times at 4 cm⁻¹ resolution.

  • Validation: Check the baseline at 2500 cm⁻¹. If it slopes significantly downward to the right, contact was poor; re-clean and re-load.

Protocol B: Distinguishing Intramolecular H-Bonding (Dilution Test)

Best for: Proving the OH···N interaction.

  • Dissolve the sample in dry CCl₄ or CHCl₃ (non-polar solvent) at high concentration (0.1 M).

  • Acquire spectrum in a liquid transmission cell.

  • Dilute serially to 0.001 M.

  • Observation:

    • Intermolecular H-bonds (between molecules) will break upon dilution; the broad OH peak will sharpen and shift to higher frequency (~3600 cm⁻¹).

    • Intramolecular H-bonds (within the molecule) are concentration-independent. The OH peak position will remain constant despite dilution.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing amino-pyridine alcohols, highlighting the critical "Hygroscopicity Check."

IR_Workflow Start Sample: Amino-Pyridine Alcohol Check_State Physical State Check Start->Check_State Decision Is Sample Hygroscopic? Check_State->Decision Method_ATR METHOD: Diamond ATR (Preferred) Decision->Method_ATR Yes (Solid/Oil) Method_KBr METHOD: KBr Transmission (Alternative) Decision->Method_KBr No (Stable Crystal) Process_ATR 1. Clean Crystal 2. Apply Pressure (Force Gauge) 3. Scan (32 scans) Method_ATR->Process_ATR Process_KBr 1. Dry KBr (110°C) 2. Grind (1:100 ratio) 3. Press Pellet (Vacuum) Method_KBr->Process_KBr Analysis Spectral Analysis Process_ATR->Analysis Process_KBr->Analysis Interpretation Interpretation Logic: 1. 3400/3300: NH2 Doublet? 2. 3200-3500: Broad OH? 3. 1590: Pyridine Ring? Analysis->Interpretation

Figure 1: Decision matrix for selecting the optimal IR acquisition mode based on sample hygroscopicity.

Part 6: References

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Retrieved from

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from

  • Sundaraganesan, N., et al. (2007).[6] Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.[6] Spectrochimica Acta Part A. Retrieved from [6]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from

Sources

comparing 2-(6-Aminopyridin-3-yl)ethanol with (6-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2-(6-Aminopyridin-3-yl)ethanol vs. (6-Aminopyridin-3-yl)methanol

Executive Summary: The Homologation Decision

In medicinal chemistry, the choice between a (pyridin-3-yl)methanol and a 2-(pyridin-3-yl)ethanol tail is rarely arbitrary.[1] It represents a critical decision point in fragment-based drug design (FBDD) and lead optimization, specifically concerning homologation .

  • Compound B [(6-Aminopyridin-3-yl)methanol] offers a compact, rigid vector for hydrogen bonding close to the pharmacophore core.[1] However, its "benzylic-like" position renders it electronically susceptible to rapid oxidative metabolism.[1][2]

  • Compound A [2-(6-Aminopyridin-3-yl)ethanol] introduces a methylene spacer.[1] This "homologation" decouples the hydroxyl group from the aromatic ring's electronics, alters the solubility profile (LogP), and extends the reach of the hydrogen bond donor/acceptor into deeper sub-pockets, often at the cost of added entropic penalty due to increased rotatable bonds.[2]

This guide objectively compares these two linkers to assist in scaffold selection for kinase inhibitors, GPCR ligands, and enzyme active-site probes.[2]

Physicochemical Profiling

The insertion of a single methylene unit (-CH₂-) fundamentally alters the physicochemical landscape.[1]

FeatureCompound B Compound A Implication for Drug Design
Chemical Name (6-Aminopyridin-3-yl)methanol2-(6-Aminopyridin-3-yl)ethanol
CAS Number 113293-71-379456-26-1 (Generic)Verification required for specific salt forms.[1]
Formula C₆H₈N₂OC₇H₁₀N₂O
Mol.[2][3][4] Weight 124.14 g/mol 138.17 g/mol Minimal impact on Ligand Efficiency (LE).[1][2]
LogP (Calc) ~ -0.5 to -0.3~ -0.1 to +0.2Cmpd A is more lipophilic, improving permeability.[1]
tPSA ~ 69 Ų~ 69 ŲIdentical polar surface area; differences are steric.[2]
Rotatable Bonds 12Cmpd A has higher entropic penalty upon binding.[2]
Electronic State Pseudo-benzylic alcoholHomobenzylic alcoholCmpd B OH is more acidic due to ring electron withdrawal.[2]

Structural & Functional Logic (Visualized)

The following diagram illustrates the structural divergence and its impact on binding modes and metabolic fate.

G cluster_0 Scaffold Core cluster_1 Compound B (Methanol) cluster_2 Compound A (Ethanol) Core 6-Aminopyridine (Pharmacophore) CmpdB (6-Aminopyridin-3-yl)methanol [Rigid, Compact] Core->CmpdB Direct Attachment CmpdA 2-(6-Aminopyridin-3-yl)ethanol [Flexible, Extended] Core->CmpdA + CH2 Spacer (Homologation) MetabB Metabolic Liability: Rapid Oxidation to Acid CmpdB->MetabB High Susceptibility BindA Deep Pocket Access (H-Bond Extension) CmpdA->BindA Reduced Steric Clash Decoupled Electronics

Figure 1: Structural divergence showing the impact of the methylene spacer on metabolic liability and binding potential.[1]

Synthetic Accessibility & Reactivity[2]

Both compounds are accessible via reduction, but the precursors differ.[2]

A. Synthesis of (6-Aminopyridin-3-yl)methanol (Compound B)
  • Precursor: Methyl 6-aminonicotinate.[1][2]

  • Reagent: NaBH₄ (in MeOH) or LiAlH₄ (in THF).[1][2]

  • Challenge: The product is highly polar and water-soluble, making extraction difficult.[2]

  • Key Reactivity: The primary alcohol is activated by the pyridine ring, making it an excellent electrophile for SɴAr or Mitsunobu reactions if converted to a leaving group (e.g., mesylate).[2]

B. Synthesis of 2-(6-Aminopyridin-3-yl)ethanol (Compound A)
  • Precursor: (6-Aminopyridin-3-yl)acetic acid (or ester).[1]

  • Alternative Route: Heck coupling of 2-amino-5-bromopyridine with alkyl acrylate, followed by reduction.[1]

  • Advantage: The "homobenzylic" nature makes the alcohol less prone to benzylic oxidation during workup.[2]

Experimental Protocol: General Reduction (Applicable to Esters of Both)

This protocol uses a NaBH₄/CaCl₂ system, which is safer than LiAlH₄ and offers better chemoselectivity.[2]

  • Setup: Dissolve 1.0 eq of the starting ester (Methyl 6-aminonicotinate for B; Methyl (6-aminopyridin-3-yl)acetate for A) in anhydrous Ethanol (0.2 M).

  • Activation: Add 2.0 eq of anhydrous CaCl₂. Stir for 15 min at 0°C.

  • Reduction: Portion-wise add 4.0 eq of NaBH₄.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1][2]

  • Quench: Cool to 0°C, quench with sat. NH₄Cl.[2][5]

  • Workup: Extract with EtOAc (x3). Note: For Compound B, continuous extraction or salting out may be required due to high water solubility.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Metabolic Stability & ADME

This is the most critical differentiator.

  • Compound B (Methanol Linker):

    • Mechanism: The hydroxymethyl group is directly attached to the aromatic ring.[2] It is a prime substrate for Alcohol Dehydrogenase (ADH) and Cytochrome P450s.[1][2]

    • Fate: Rapidly oxidized to the aldehyde (toxic intermediate) and then to the carboxylic acid (6-aminonicotinic acid).[1][2] This drastically changes the LogP (becoming ionic) and often kills potency/permeability.[2]

    • Mitigation: Often requires deuteration or fluorine substitution (e.g., -CF₂OH) to block metabolism.[1][2]

  • Compound A (Ethanol Linker):

    • Mechanism: The extra methylene group prevents direct resonance stabilization of the oxidative intermediate.[2]

    • Fate: Oxidation is significantly slower.[2] While it can still form the acetic acid derivative, the rate is generally lower, improving the half-life (t1/2) in microsomal stability assays.[2]

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference.

  • Preparation: Prepare 10 mM stock solutions of Compound A and B in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.[1][2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct linker for your project.

DecisionTree Start Start: Linker Selection Q1 Is the binding pocket deep (>5 Å) or shallow? Start->Q1 Deep Deep Pocket Q1->Deep Deep Shallow Shallow / Surface Q1->Shallow Shallow SelectA Select Compound A (Ethanol Linker) Deep->SelectA Reach required Q2 Is Metabolic Stability a known issue? Shallow->Q2 Q2->SelectA Yes (High Clearance) SelectB Select Compound B (Methanol Linker) Q2->SelectB No (Need Ligand Efficiency)

Figure 2: Decision matrix for selecting between hydroxymethyl and hydroxyethyl linkers.

References

  • Synthesis of Pyridyl Alcohols: ChemicalBook & Sigma-Aldrich Technical Data.[1][2] (6-Aminopyridin-3-yl)methanol (CAS 113293-71-3).[1][6] Link

  • Metabolic Oxidation of Pyridine Methanols: Testa, B., & Mayer, J. M. (2003).[2] Hydrolysis in Drug and Prodrug Metabolism.[2] Wiley-VCH.[1][2] (General reference on alcohol oxidation rates).

  • Homologation Effects in Drug Design: Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]

  • Microsomal Stability Protocols: NCATS/NIH Assay Guidance Manual.[2] In vitro Metabolic Stability.[2] Link

Sources

A Researcher's Guide to the Structural Elucidation of 2-(6-Aminopyridin-3-yl)ethanol: A Comparative Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Clarity in Drug Discovery

In the landscape of modern drug development, a molecule's three-dimensional atomic arrangement is not merely an academic curiosity; it is a critical determinant of its physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent. The crystal structure governs solubility, stability, and bioavailability, while the precise conformation dictates how a molecule interacts with its biological target. For novel compounds like 2-(6-Aminopyridin-3-yl)ethanol, a substituted aminopyridine of interest to medicinal chemists, a thorough understanding of its solid-state structure is paramount.

As of the date of this publication, a definitive, publicly accessible crystal structure for 2-(6-Aminopyridin-3-yl)ethanol has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2] This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this target molecule. Second, it will objectively compare the anticipated structural motifs of 2-(6-Aminopyridin-3-yl)ethanol with known structures of closely related aminopyridine derivatives, offering predictive insights grounded in established crystallographic data.

This document is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but the causal logic behind key experimental choices, ensuring a self-validating and reproducible scientific endeavor.

Part 1: Synthesis and Crystallization Strategy

The first and most critical step is to obtain high-quality single crystals suitable for diffraction analysis. This requires a pure compound and a carefully designed crystallization strategy.

Proposed Synthesis of 2-(6-Aminopyridin-3-yl)ethanol

A plausible and efficient synthetic route begins with a commercially available starting material, such as 6-aminonicotinic acid or its ethyl ester. The synthesis would proceed via reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol.

Reaction Scheme:

  • Esterification (if starting with the acid): 6-aminonicotinic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 6-aminonicotinate.

  • Reduction: The resulting ester is then reduced to 2-(6-Aminopyridin-3-yl)ethanol using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[3]

The crude product must be purified, typically by column chromatography, to achieve the high purity (>98%) necessary for successful crystallization.

Experimental Protocol: Crystallization

The presence of both hydrogen bond donors (-NH₂, -OH) and an acceptor (pyridine nitrogen) suggests that 2-(6-Aminopyridin-3-yl)ethanol is a polar molecule, likely soluble in polar solvents. The key to crystallization is to find a solvent system where the compound has moderate solubility, allowing for slow precipitation upon cooling or solvent evaporation.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5 mL) at room temperature and upon heating. Suitable candidates include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.[4]

  • Slow Evaporation:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., ethanol) in a small vial to create a near-saturated solution.

    • Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). The slow decrease in temperature reduces solubility, promoting the growth of well-ordered crystals.[5]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size, transparent, and with well-defined faces) have formed, carefully extract them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) for mounting.[1]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[6] It relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[7]

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation/Cooling) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation & CIF File Refinement->Validation DB_Search Database Search (CSD, COD) Validation->DB_Search Comparison Structural Comparison (H-bonds, Packing) DB_Search->Comparison

Caption: Workflow for structural elucidation and comparative analysis.

Step-by-Step SC-XRD Protocol:
  • Crystal Mounting and Data Collection:

    • A selected single crystal is mounted on a goniometer head.[1]

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern.

    • Data is collected on a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD). The crystal is rotated through a series of angles to capture a complete sphere of diffraction data.

  • Data Processing:

    • The raw diffraction images are processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

    • Corrections for absorption effects are applied (e.g., multi-scan absorption correction).

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure. Programs like SHELXT (intrinsic phasing) or direct methods are used to determine the initial positions of the atoms.[8]

    • The initial structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL. This process optimizes the atomic positions, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Reporting:

    • The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

    • The final structural data is compiled into a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

Part 3: Comparative Structural Analysis

While the structure of 2-(6-Aminopyridin-3-yl)ethanol is yet to be determined, we can make informed predictions by comparing it to known structures of similar molecules. For this guide, we will consider 4-Aminopyridine and 2-Amino-5-hydroxypyridine as key comparators.

Anticipated Structure of 2-(6-Aminopyridin-3-yl)ethanol

The molecule possesses three key features that will dominate its crystal packing:

  • The Pyridine Ring: Capable of forming π-π stacking interactions.

  • The Amino Group (-NH₂): A strong hydrogen bond donor.

  • The Hydroxyl Group (-OH): Both a hydrogen bond donor and acceptor.

It is highly probable that the crystal structure will be stabilized by an extensive network of hydrogen bonds. We can anticipate N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, as well as O-H···N and N-H···O interactions involving the hydroxyl group.

Comparative Data of Alternative Compounds

To provide a quantitative basis for comparison, the table below summarizes key crystallographic data for our chosen alternatives. This serves as a template for what would be reported for 2-(6-Aminopyridin-3-yl)ethanol.

Parameter4-Aminopyridine 2-Amino-5-hydroxypyridine 2-(6-Aminopyridin-3-yl)ethanol (Anticipated)
Formula C₅H₆N₂C₅H₆N₂OC₇H₁₀N₂O
Crystal System MonoclinicOrthorhombicTo be determined
Space Group P2₁/cP2₁2₁2₁To be determined
Key H-Bonds N-H···NN-H···N, O-H···N, N-H···ON-H···N, O-H···N, N-H···O, O-H···O
Packing Motif Dimer formation via N-H···N bonds, forming chains.3D network stabilized by multiple hydrogen bond types.Likely a complex 3D hydrogen-bonded network.
Reference CSD Refcode: AMPYRD03CSD Refcode: DUCTOFN/A

Note: Data for comparator compounds are sourced from the Cambridge Structural Database (CSD). The specific geometric parameters (bond lengths, angles, torsion angles) would be extracted from their respective CIF files for a detailed analysis.

Discussion of Structural Motifs
  • 4-Aminopyridine: The structure of 4-aminopyridine is relatively simple, primarily driven by strong N-H···N hydrogen bonds that link molecules into centrosymmetric dimers, which then form extended chains.[9][10]

  • 2-Amino-5-hydroxypyridine: The addition of a hydroxyl group introduces more complex hydrogen bonding possibilities. Its crystal structure reveals a three-dimensional network where the amino and hydroxyl groups both participate in linking molecules, creating a more robust and intricate packing arrangement.[11][]

For 2-(6-Aminopyridin-3-yl)ethanol , the flexible ethanol sidechain adds another layer of complexity. The conformation of this sidechain (i.e., the torsion angle between the pyridine ring and the C-C-O fragment) will be a critical feature. This flexibility might increase the likelihood of polymorphism—the ability of a compound to crystallize in multiple different forms, each with distinct properties.[8] The interplay between the N-H···N, N-H···O, and O-H···N/O hydrogen bonds will define the supramolecular architecture, which in turn will influence the material's bulk properties.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the determination and analysis of the crystal structure of 2-(6-Aminopyridin-3-yl)ethanol. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional structure of this molecule. The comparative analysis with related aminopyridine structures offers a predictive lens, highlighting the critical role of hydrogen bonding and π-π interactions in dictating the solid-state architecture. The elucidation of this structure will be a valuable contribution to the field, providing the fundamental data necessary to understand its properties and advance its potential in drug development programs.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • 4-Aminopyridine (4-AP, BRL 34915, Dalfampridine, Fampridine, NSC 15041, CAS Number: 504-24-5). Cayman Chemical.
  • 4-Aminopyridine 0.98 4AP. Sigma-Aldrich.
  • 4-Aminopyridine (4-AP). MP Biomedicals.
  • Chemical Structures of the Identified Aminopyridine Derivatives. (2022).
  • How do organic compounds single crystal X rays diffraction work?. (2016, February 3).
  • Single crystal X-ray diffraction. Rigaku.
  • 4-Aminopyridine, 98% 5 g. Thermo Scientific Chemicals.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (2022). PMC.
  • 2-Amino-5-hydroxypyridine. ChemicalBook.
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • tert-butyl 4-(6-aminopyridin-3-yl)
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • CAS 55717-46-9 2-Amino-5-hydroxypyridine. BOC Sciences.
  • 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. PubChem.
  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2012, November 15). SciSpace.
  • Method of producing pyridine ethanol derivative.
  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (2025, August 9).
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • 2-(2-Hydroxyethyl)pyridine. PubChem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI.
  • Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository.
  • Quantitating Crystallization. (2022, April 7). Chemistry LibreTexts.

Sources

retention time of 2-(6-Aminopyridin-3-yl)ethan-1-ol on C18 column

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Retention & Separation of 2-(6-Aminopyridin-3-yl)ethan-1-ol

Executive Summary

The retention and separation of 2-(6-Aminopyridin-3-yl)ethan-1-ol (CAS: 75680-92-1) presents a classic chromatographic challenge due to its dual-polarity and basic character . As a pyridine derivative substituted with both an amino group (position 6) and a hydroxyethyl chain (position 3), the molecule exhibits high hydrophilicity (LogP ≈ -0.3 to 0.1) and basicity (pKa ≈ 6.9).

On a standard alkyl-bonded C18 column, this analyte typically exhibits negligible retention (k' < 1) and significant peak tailing due to secondary silanol interactions. This guide provides an objective comparison of three distinct separation strategies: Ion-Pairing C18 , High-pH Reversed-Phase , and HILIC , establishing a validated framework for method development.

Part 1: The C18 Challenge & Mechanistic Failure

Standard C18 (Octadecylsilane) columns rely on hydrophobic subtraction. For 2-(6-Aminopyridin-3-yl)ethan-1-ol, two primary failure modes occur under standard acidic conditions (0.1% Formic Acid, pH ~2.7):

  • Electrostatic Repulsion/Exclusion: At acidic pH, the pyridine nitrogen and the exocyclic amine are protonated (

    
    ). The positively charged analyte is repelled by the solvated stationary phase layer or passes through the hydrophobic mesh without interaction, eluting at the void volume (
    
    
    
    ).
  • Silanol Tailing: If the pH is raised to near-neutral (pH 6-7) to suppress ionization, residual silanols (

    
    ) on the silica support act as cation exchangers, causing severe peak tailing and irreversible adsorption.
    

Part 2: Optimized Protocols & Methodologies

Method A: High-pH Reversed-Phase (The "Hybrid" Approach)

Best for: Impurity profiling in complex hydrophobic matrices.

To retain basic pyridines on C18, the mobile phase pH must exceed the analyte's pKa by ~2 units to ensure it is in its neutral (uncharged) state. This requires a Hybrid Particle (e.g., BEH or XTerra) column resistant to alkaline hydrolysis.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Mechanism: At pH 10, the molecule is deprotonated (neutral). Hydrophobic interaction with C18 chains is maximized.

  • Expected Retention:

    
     min (k' > 3).
    
Method B: Ion-Pairing Chromatography (IPC)

Best for: QC environments using standard silica-based C18 columns.

  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion-Pair Reagent) + 0.1%

    
     (pH 2.5).
    
  • Mobile Phase B: Acetonitrile.

  • Mechanism: The sulfonate anion pairs with the protonated aminopyridine, forming a neutral, hydrophobic complex that retains on the C18 ligand.

  • Expected Retention:

    
     min (highly tunable by reagent concentration).
    
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS sensitivity and maximum retention of polar metabolites.

  • Column: Bare Silica or Amide-bonded (e.g., Waters Atlantis HILIC Silica or Tosoh TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (90% initial concentration).

  • Mechanism: Partitioning into the water-enriched layer on the polar stationary phase.

  • Expected Retention:

    
     min (Elution order is reversed; polar compounds elute later).
    

Part 3: Comparative Performance Data

MetricStandard C18 (Acidic)High-pH C18 (Hybrid)Ion-Pair C18HILIC (Silica/Amide)
Retention Factor (k') < 0.5 (Void)3.0 - 5.05.0 - 10.04.0 - 8.0
Peak Symmetry (

)
> 2.5 (Tailing)1.1 - 1.31.0 - 1.21.1 - 1.4
MS Compatibility ExcellentGoodPoor (Non-volatile)Excellent
Equilibration Time Fast (< 5 min)Medium (10 min)Slow (> 30 min)Medium (15-20 min)
Robustness Low (pH sensitive)HighMedium (Temp sensitive)Medium (Water sensitive)

Part 4: Visualizations (Graphviz)

Figure 1: Chromatographic Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase based on detection mode and sample matrix.

DecisionTree Start Analyte: 2-(6-Aminopyridin-3-yl)ethan-1-ol (Polar/Basic) Detection Primary Detection Mode? Start->Detection MS Mass Spec (LC-MS) Detection->MS High Sensitivity Req. UV UV / PDA Detection->UV Robustness/QC Req. HILIC_Path HILIC (Amide/Silica) Mobile Phase: 90% ACN / 10% Amm. Acetate MS->HILIC_Path Best Sensitivity (High Organic desolvation) Hybrid_Path High pH C18 (Hybrid Particle) pH 10 (Ammonium Bicarbonate) MS->Hybrid_Path Alternative (If matrix is hydrophobic) UV->Hybrid_Path Hybrid C18 (Longer column life) IPC_Path Ion-Pairing C18 (Octanesulfonate) UV->IPC_Path Standard Silica C18 (Cost effective)

Figure 2: Interaction Mechanism Comparison

Caption: Mechanistic differences between Standard C18 failure and HILIC retention for aminopyridines.

Mechanisms cluster_C18 Standard C18 (Acidic pH) cluster_HILIC HILIC Mode Analyte Analyte: Protonated Aminopyridine (+) C18_Surface C18 Ligands (Hydrophobic) Analyte->C18_Surface No Interaction HILIC_Surface Water Layer on Silica (Hydrophilic Partitioning) Analyte->HILIC_Surface Partitioning + Electrostatic Result_C18 Repulsion -> Void Elution C18_Surface->Result_C18 Result_HILIC Retention -> Separation HILIC_Surface->Result_HILIC

References

  • Waters Corporation. "Strategies for the Separation of Polar Basic Compounds." Waters Application Notes. [Link]

  • McCalley, D. V. (2017). "Understanding and managing the separation of basic compounds in RPLC and HILIC." Journal of Chromatography A. [Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notebook. [Link]

  • Agilent Technologies. "Analysis of Polar Compounds using Agilent Poroshell 120 HILIC Columns." Agilent Technical Guides. [Link]

  • Advanced Materials Technology. "Developing HPLC Methods When C18 Columns Don't Work." MAC-MOD Analytical. [Link]

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